4-Methoxypyridin-2-amine
描述
Structure
3D Structure
属性
IUPAC Name |
4-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHBCOSULYSASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447530 | |
| Record name | 2-Amino-4-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-73-7 | |
| Record name | 2-Amino-4-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Methoxypyridin-2-amine (CAS No. 10201-73-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxypyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its primary biological activity as a selective inhibitor of inducible nitric oxide synthase (iNOS). Furthermore, this guide discusses the role of this compound and its derivatives in drug discovery, particularly in the context of inflammatory diseases and oncology. Experimental protocols and signaling pathway diagrams are included to facilitate further research and application.
Chemical and Physical Properties
This compound, with the CAS number 10201-73-7, is a stable, solid organic compound.[1] Its chemical structure features a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 4-position and an amino group at the 2-position. This arrangement of functional groups imparts specific chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10201-73-7 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Pale yellow to white solid | |
| Melting Point | 120-121 °C | |
| Boiling Point | 258.6 ± 20.0 °C (predicted) | |
| Density | 1.139 ± 0.06 g/cm³ (predicted) | |
| pKa | 7.79 ± 0.11 (predicted) | |
| Solubility | Soluble in DMSO and methanol (B129727). Slightly soluble in water. | |
| LogP | 0.5 (predicted) | [1] |
| λmax | 280 nm (in CHCl₃) |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
2.1. ¹H NMR Spectroscopy
A proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. Due to the substitution pattern, the aromatic region would show distinct coupling patterns.
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the electron-donating methoxy and amino groups. Aromatic carbons typically appear in the range of 100-160 ppm, while the methoxy carbon signal is expected around 55 ppm.[2][3][4][5]
2.3. IR Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands for its functional groups. Key peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group.[6][7][8]
2.4. Mass Spectrometry
Mass spectrometry data would confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 124. fragmentation patterns could provide further structural information.
Synthesis Protocol
A common and effective method for the synthesis of this compound is via nucleophilic aromatic substitution of 2-amino-4-chloropyridine (B16104).[9]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-amino-4-chloropyridine
-
Sodium methoxide (B1231860) (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine in a solution of sodium methoxide in methanol. A typical molar ratio would be 1 equivalent of the chloropyridine to 2-3 equivalents of sodium methoxide.
-
Heat the reaction mixture at a temperature ranging from 120-150°C for several hours (e.g., 6-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography. A suitable eluent system is a gradient of methanol in dichloromethane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
-
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Biological Activity and Drug Development
4.1. Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
The primary and most well-documented biological activity of this compound is its role as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO is a crucial signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, autoimmune disorders, and some cancers. The selectivity for iNOS over the other isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), is a critical attribute for therapeutic applications, as it minimizes potential side effects associated with the inhibition of the constitutive NOS isoforms.
4.2. iNOS Signaling Pathway
The induction of iNOS expression is a complex process involving multiple signaling pathways, often triggered by pro-inflammatory cytokines like TNF-α and interleukins, as well as bacterial lipopolysaccharides (LPS). Key pathways include the NF-κB and JAK-STAT signaling cascades. This compound, by inhibiting iNOS, directly curtails the excessive production of NO, thereby mitigating its downstream inflammatory effects.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
4.3. Role in Drug Development
The 2-aminopyridine (B139424) scaffold, of which this compound is a prime example, is a privileged structure in medicinal chemistry. Its ability to serve as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets make it a valuable building block in drug design.
Derivatives of this compound have been explored for the development of novel therapeutics.[10][11][12] Research has focused on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. These efforts have led to the identification of promising lead compounds for the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer where iNOS overexpression is a contributing factor.[10][11][12]
Experimental Protocol: In Vitro iNOS Inhibition Assay (General)
This protocol provides a general framework for assessing the iNOS inhibitory activity of compounds like this compound using a cell-based assay.
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) are commonly used as they can be stimulated to express iNOS.
-
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
This compound (and other test compounds)
-
Griess Reagent for nitrite (B80452) quantification (an indicator of NO production)
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the wells (except for the negative control).
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
-
Experimental Workflow Diagram:
Caption: Workflow for in vitro iNOS inhibition assay.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statements | Reference(s) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [13] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical entity with well-defined properties and a clear mechanism of action as a selective iNOS inhibitor. Its straightforward synthesis and the therapeutic potential of its derivatives make it a compound of high interest for researchers in medicinal chemistry and pharmacology. This guide provides the foundational knowledge and experimental frameworks necessary to advance the study and application of this compound in the development of novel therapeutics for a range of diseases.
References
- 1. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. compoundchem.com [compoundchem.com]
- 3. testbook.com [testbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 9. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]
- 10. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxypyridin-2-amine: Molecular Structure and Properties
This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 4-Methoxypyridin-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the detailed characteristics and potential applications of this compound.
Chemical Identity and Molecular Structure
This compound is a substituted pyridine (B92270) derivative characterized by a methoxy (B1213986) group at the 4th position and an amine group at the 2nd position of the pyridine ring. Its chemical structure is foundational to its reactivity and biological activity.
Key Identifiers:
The molecular structure consists of a central aromatic pyridine ring. The electron-donating amine (-NH₂) and methoxy (-OCH₃) groups significantly influence the electron density distribution within the pyridine ring, thereby affecting its chemical properties and potential as a ligand or pharmacophore.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below, providing a clear reference for experimental design and application.
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | [2][4] |
| Exact Mass | 124.063662883 Da | [3] |
| Melting Point | 120-121 °C | [2][3][7] |
| Boiling Point (Predicted) | 258.6 ± 20.0 °C | [2][7] |
| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 7.79 ± 0.11 | [2][3] |
| Solubility | Soluble in DMSO and Methanol; Slightly soluble in water. | [3][5][7] |
| Appearance | Pale yellow solid | [2][5] |
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the DOT language. This visualization provides a clear representation of the atomic connectivity and the arrangement of the functional groups on the pyridine ring.
Experimental Protocols: Synthesis
Several synthetic routes for this compound have been reported in the literature. Below are summaries of two common methodologies.
Method 1: Aromatic Nucleophilic Substitution
This approach starts from 2-amino-4-chloropyridine. The key step is an aromatic nucleophilic substitution reaction where the chlorine atom is displaced by a methoxide (B1231860) ion.[7]
-
Starting Material: 2-amino-4-chloropyridine
-
Reagent: Sodium methoxide (CH₃ONa)
-
Mechanism: The electron-deficient nature of the pyridine ring facilitates the attack of the methoxide ion, leading to the substitution of the chloro group with a methoxy group to yield this compound.[7]
Method 2: Coupling Reaction
An alternative synthesis involves a copper-catalyzed coupling reaction.
-
Starting Material: 2-bromo-4-methoxypyridine
-
Reagent: A nitrogen source (e.g., ammonia (B1221849) or an amine equivalent)
-
Catalyst: A suitable copper salt
-
Mechanism: The copper catalyst facilitates the coupling of the nitrogen-containing reagent to the pyridine ring at the 2-position, replacing the bromine atom.[7]
Biological Activity and Signaling Pathway Involvement
This compound is recognized as a highly selective inhibitor of inducible nitric oxide synthase (iNOS).[5][8] The iNOS enzyme is a key player in the inflammatory pathway, producing nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders.
The inhibitory action of this compound on iNOS can be represented by the following logical workflow.
References
- 1. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longkechem.com [longkechem.com]
- 3. 2-Amino-4-Methoxypyridine|lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-4-methoxypyridine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. PubChemLite - 2-amino-4-methoxypyridine (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 7. Page loading... [wap.guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: Solubility of 4-Methoxypyridin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Methoxypyridin-2-amine, a key chemical intermediate. Due to the limited availability of precise quantitative solubility data in public literature, this guide synthesizes available qualitative information, presents a known quantitative value in Dimethyl Sulfoxide (DMSO), and offers detailed experimental protocols for determining solubility. Furthermore, this guide outlines a synthesis protocol and illustrates the biological context of this compound as a selective inhibitor of inducible nitric oxide synthase (iNOS).
Quantitative and Qualitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its application in various fields, including medicinal chemistry and material science. While extensive quantitative data for this compound is not widely published, the following table summarizes the available information.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Data Type |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Quantitative[1] |
| Methanol | Not Specified | Soluble | Qualitative[2][3][4][5] |
| N,N-Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative[6] |
| Ethyl Acetate | Not Specified | Soluble | Qualitative[6] |
| Alcohol Solvents | Not Specified | Soluble | Qualitative[6] |
| Chloroform (CHCl₃) | Not Specified | Soluble | Qualitative[5] |
| Water | Not Specified | Slightly Soluble / Poor Solubility | Qualitative[2][3][4][5][6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic substitution of 2-amino-4-chloropyridine (B16104) with sodium methoxide (B1231860).[4]
Materials:
-
2-amino-4-chloropyridine
-
Sodium methoxide solution (e.g., 25 wt% in methanol)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine in a solution of sodium methoxide in methanol.
-
Heat the reaction mixture at an elevated temperature (e.g., 145 °C) for several hours (e.g., 6 hours).
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of dichloromethane in methanol).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.
Determination of Solubility using the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid in a given solvent.[1][7][8] This protocol is adapted for aminopyridine derivatives.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the set temperature for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Analysis: Accurately dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the selected solvent at the specified temperature based on the concentration of the diluted sample and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
Visualizations
Biological Pathway: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
This compound is recognized as a highly selective inhibitor of inducible nitric oxide synthase (iNOS).[3] The overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases. The following diagram illustrates the simplified signaling pathway leading to NO production and the point of inhibition by this compound.
Caption: Inhibition of the iNOS pathway by this compound.
Experimental Workflow: Synthesis of this compound```dot
// Nodes Start [label="Start: 2-amino-4-chloropyridine\n& Sodium Methoxide in Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heat in Sealed Vessel\n(e.g., 145°C, 6h)", fillcolor="#FBBC05", fontcolor="#202124"]; Cooling [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Solvent Removal\n(Reduced Pressure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Silica Gel Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End Product:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Cooling; Cooling -> Evaporation; Evaporation -> Purification; Purification -> End; }
Caption: Workflow for solubility determination via the shake-flask method.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-4-Methoxypyridine|lookchem [lookchem.com]
- 3. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Amino-4-methoxypyridine CAS#: 10201-73-7 [amp.chemicalbook.com]
- 5. longkechem.com [longkechem.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 4-Methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methoxypyridin-2-amine (CAS Number: 10201-73-7), a compound of interest in pharmaceutical and chemical research. This document outlines its key physical properties, details the experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.
Physicochemical Data Summary
The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The following table summarizes the reported values for this compound.
| Property | Value | Source |
| Melting Point | 120-121 °C | [1][2] |
| 115-118 °C | [3] | |
| Boiling Point | 258.6 ± 20.0 °C (Predicted) | [1][2] |
Note: The boiling point is a predicted value and should be confirmed experimentally.
Experimental Protocols
Accurate determination of melting and boiling points requires standardized experimental procedures. The following are detailed methodologies for these key experiments.
Melting Point Determination (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Thermometer, calibrated
-
Heating medium (silicone oil bath)
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. The packing should be dense and uniform.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Boiling Point Determination (Distillation Method)
The distillation method is a standard procedure for determining the boiling point of a liquid at atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer, calibrated
-
Heating mantle
-
Boiling chips
-
Sample of this compound
Procedure:
-
Apparatus Assembly: The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Sample and Boiling Chips: The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently with a heating mantle. The heating rate is adjusted to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Equilibrium: The temperature is allowed to stabilize when the vapor is condensing on the thermometer bulb and dripping into the condenser.
-
Recording: The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. The atmospheric pressure should also be recorded, and if necessary, the boiling point should be corrected to standard pressure.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
The Biological Versatility of the 4-Methoxypyridin-2-amine Scaffold: A Technical Overview for Drug Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the biological activities associated with the 4-methoxypyridin-2-amine core structure. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
Core Biological Activities
The this compound scaffold has emerged as a privileged structure in the development of novel therapeutic agents, demonstrating significant potential in two primary areas: the inhibition of inducible nitric oxide synthase (iNOS) and the disruption of tubulin polymerization. While the parent compound, this compound, is noted as a selective iNOS inhibitor, much of the potent biological activity has been elucidated through the study of its derivatives.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in various inflammatory diseases and septic shock. Consequently, selective inhibitors of iNOS are of significant therapeutic interest. The this compound moiety has been identified as a crucial component in the design of potent and selective iNOS inhibitors.
While specific IC50 values for the parent this compound are not extensively reported in publicly available literature, its derivatives have shown remarkable potency. For instance, the compound 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine has been identified as a highly selective iNOS inhibitor.
| Compound | Target | IC50 (nM) | Selectivity vs. nNOS | Selectivity vs. eNOS |
| 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine | Human iNOS | 86 | ~198-fold | ~1884-fold |
Data sourced from a study on imidazopyridine derivatives as novel NO synthase inhibitors.
The expression of the iNOS enzyme is induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These stimuli activate intracellular signaling cascades, primarily involving the transcription factor NF-κB, which then translocates to the nucleus to initiate the transcription of the iNOS gene (NOS2).
This protocol outlines a cell-based assay to determine the iNOS inhibitory activity of a test compound.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivative). A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compound for 1 hour.
-
iNOS Induction: iNOS expression is stimulated by adding a combination of lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 100 U/mL) to each well, except for the negative control wells.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Nitrite (B80452) Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
A standard curve is prepared using known concentrations of sodium nitrite.
-
50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite in the samples is calculated from the standard curve. The percentage of inhibition is determined by comparing the nitrite levels in compound-treated wells to the LPS/IFN-γ stimulated control wells. The IC50 value is then calculated from the dose-response curve.
Tubulin Polymerization Inhibition
Derivatives of this compound have also been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] These compounds often target the colchicine (B1669291) binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and ultimately apoptosis in cancer cells.[1]
| Compound | A549 (GI50, µM) | KB (GI50, µM) | KB(VIN) (GI50, µM) | DU145 (GI50, µM) | Tubulin Polymerization (IC50, µM) |
| 6a | 0.23 | 0.20 | 0.19 | 0.21 | 1.7 |
| 7g | 0.41 | 0.33 | 0.32 | 0.32 | 1.4 |
| 8c | 0.30 | 0.24 | 0.22 | 0.22 | 1.5 |
GI50: 50% growth inhibition concentration. Data from a study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors.[1]
This workflow outlines a common method to assess the effect of compounds on tubulin polymerization in vitro.
This protocol details the procedure for measuring the effect of a test compound on tubulin polymerization by monitoring changes in light scattering.
-
Reagent Preparation:
-
All reagents, including purified tubulin (>99%), GTP stock solution, and general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), should be thawed and kept on ice.
-
Prepare a 10x working stock of the test compound and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor) by diluting a higher concentration stock in general tubulin buffer.
-
-
Tubulin Polymerization Mix:
-
On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of general tubulin buffer containing 1 mM GTP and typically 10% glycerol (B35011) to enhance polymerization.
-
-
Assay Procedure:
-
Pre-warm a 96-well clear bottom plate to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the designated wells of the pre-warmed plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for a period of 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
The rate of polymerization (Vmax) can be determined from the steepest slope of the curve.
-
The inhibitory effect of the compound is assessed by the reduction in the Vmax and the overall plateau of the curve compared to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.
-
Conclusion
The this compound core is a versatile scaffold that has demonstrated significant biological activity, particularly in the development of iNOS inhibitors and anti-cancer agents that target tubulin polymerization. The data and protocols presented herein provide a foundational resource for the further exploration and optimization of compounds based on this promising chemical entity. Continued investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
4-Methoxypyridin-2-amine: A Core Moiety for Potent and Selective iNOS Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological driver in a multitude of inflammatory and autoimmune diseases. Consequently, the development of potent and selective iNOS inhibitors is a significant focus of therapeutic research. While direct and extensive research on 4-methoxypyridin-2-amine as a standalone iNOS inhibitor is not widely published, its structural motif is a cornerstone in a class of highly potent and selective iNOS inhibitors. This technical guide consolidates the available data on a key derivative, providing insights into the potential of the this compound scaffold in iNOS inhibitor design. We present quantitative inhibitory data for a closely related compound, detailed experimental protocols for assessing iNOS inhibition, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction to iNOS and Its Role in Pathology
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and host defense. Its synthesis is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling purposes, iNOS is expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. Once expressed, iNOS can produce large, sustained amounts of NO that contribute to the host's defense against pathogens but can also lead to significant tissue damage and pathology in chronic inflammatory conditions.
Dysregulation of iNOS and the subsequent overproduction of NO are implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, sepsis, and neurodegenerative disorders. Therefore, the selective inhibition of iNOS over the constitutive isoforms (nNOS and eNOS) is a critical therapeutic strategy to mitigate inflammation-driven tissue injury while preserving essential physiological NO signaling.
The this compound Scaffold in iNOS Inhibition
While comprehensive data on the standalone iNOS inhibitory activity of this compound is limited in publicly available literature, its importance as a pharmacophore is highlighted by its inclusion in more complex, highly potent, and selective iNOS inhibitors. One such example is the compound 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023). The inhibitory data for this compound underscores the potential of the this compound moiety to confer significant iNOS inhibitory capacity and selectivity.
Quantitative Inhibitory Data
The following table summarizes the in vitro inhibitory activity of BYK191023, a compound containing the this compound core, against the three human NOS isoforms.
| Compound | Target | IC50 (nM) | Selectivity vs. nNOS | Selectivity vs. eNOS |
| BYK191023 | human iNOS | 86 | ~198-fold | ~1884-fold |
| human nNOS | 17,000 | - | - | |
| human eNOS | 162,000 | - | - |
Data extracted from a study on imidazopyridine derivatives as selective iNOS inhibitors.
The data clearly demonstrates that the molecule containing the this compound scaffold is a potent inhibitor of human iNOS with excellent selectivity over both nNOS and eNOS.
Signaling Pathways and Experimental Workflows
Understanding the cellular mechanisms that regulate iNOS expression and the workflows used to assess its inhibition is crucial for drug development.
iNOS Signaling Pathway
The expression of iNOS is tightly regulated by a complex network of intracellular signaling pathways, primarily activated by pro-inflammatory stimuli. The diagram below illustrates a simplified overview of the canonical NF-κB and JAK-STAT pathways leading to iNOS transcription.
An In-depth Technical Guide to the Safety and Handling of 4-Methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Methoxypyridin-2-amine (CAS No: 10201-73-7), a key intermediate in organic synthesis and a selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound, also known as 2-amino-4-methoxypyridine, is a yellow or yellow-white solid at room temperature.[4] It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) but has poor solubility in water.[2][4]
| Property | Value | Reference(s) |
| CAS Number | 10201-73-7 | [1][4][5] |
| Molecular Formula | C₆H₈N₂O | [1][4][5] |
| Molecular Weight | 124.14 g/mol | [1][4][5] |
| Appearance | Yellow or yellow-white solid | [4] |
| Melting Point | 120-121 °C | [1][4] |
| Boiling Point | 258.6 ± 20.0 °C at 760 mmHg | [1][4] |
| Density | 1.1 - 1.139 g/cm³ | [1][4] |
| Flash Point | 110.2 °C | [1] |
| Solubility | Soluble in DMSO, methanol; poorly soluble in water. | [2][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, as aggregated from notifications to the ECHA C&L Inventory, is as follows:
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][6] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [5][6] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [5][6] |
Signal Word: Warning
Pictograms:
As this is a pyridine (B92270) organic base compound, it poses a significant risk to aquatic environments and large quantities should not be allowed to enter waterways.[4]
Safety and Handling
Due to its hazardous properties, strict safety protocols must be followed when handling this compound. As an aromatic amine, it is readily absorbed through the skin.[5]
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is required before handling this compound.[7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from splashes.[8][9] |
| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not recommended. | Provides chemical resistance.[6][8] |
| Body Protection | Fully-buttoned lab coat. | To prevent skin contact.[6][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To avoid inhalation of harmful dust or fumes.[8][9] |
Handling Procedures
-
Engineering Controls: All handling of the solid compound, especially weighing, should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.[6][8][10]
-
Procedural Controls:
Storage
-
Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][6][10]
-
The compound should be stored in a sealed container, preferably under an inert atmosphere, at a low temperature (2-8 °C is generally recommended).[4]
-
Keep away from oxidizing agents and acidic substances.[4]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures | Reference(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [11][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [8][11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give them two glasses of water to drink. Seek immediate medical attention. | [11][12] |
Spill and Disposal Procedures
-
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[10] Use absorbent materials like sand or vermiculite (B1170534) to contain the spill.[10] Collect the material into a sealed, labeled container for disposal.[10]
-
Disposal: this compound and any contaminated materials should be treated as hazardous waste.[8] Dispose of in accordance with all local, state, and federal regulations.[8][13] Do not dispose of down the drain.[8]
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Overexpression of iNOS is implicated in various inflammatory diseases.[4] The aminopyridine moiety of the inhibitor mimics the guanidinium (B1211019) group of the natural substrate, L-arginine, and binds to the heme pocket of the iNOS active site.[14] This binding is stabilized by bidentate hydrogen bonds to a glutamate (B1630785) residue (Glu371/377) in the active site.[14] The selectivity of aminopyridine-based inhibitors for iNOS over other isoforms like eNOS and nNOS is attributed to an induced-fit binding mode that takes advantage of isozyme-specific conformational changes in the active site.[4][14]
iNOS Signaling Pathway and Point of Inhibition
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Experimental Workflow: Weighing and Dissolving the Compound
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. google.com [google.com]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Material Safety of 4-Methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-Methoxypyridin-2-amine (CAS No. 10201-73-7). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on clear data presentation, detailed experimental context, and visual aids for key safety protocols.
Chemical Identification and Physical Properties
This compound is a substituted pyridine (B92270) derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-4-methoxypyridine, 4-Methoxy-pyridin-2-ylamine |
| CAS Number | 10201-73-7 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol [1] |
| Appearance | White to pale yellow solid/crystal/powder[2][3] |
| Melting Point | 120-121 °C[2][3] |
| Boiling Point | 258.6 ± 20.0 °C (Predicted)[2][3] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol. Slightly soluble in water.[3][4] |
| Sensitivity | Air sensitive[3][4] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For this compound, the following classifications have been reported.
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |
GHS Pictograms:
Signal Word: Warning [5]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols for Safety Data Determination
While specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 420, 423, or 425)
The "Harmful if swallowed" (H302) classification is determined through acute oral toxicity studies. The OECD provides several guidelines for this purpose:
-
OECD 420 (Fixed Dose Procedure): This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small group of animals (usually rats). The observation of toxic effects or mortality at a specific dose level determines the classification.[7]
-
OECD 423 (Acute Toxic Class Method): This is a sequential testing method where a small group of animals is dosed at a defined starting dose. The outcome for this group determines the next dose level (higher or lower). The method allows for classification into one of a series of toxicity classes.
-
OECD 425 (Up-and-Down Procedure): This method also uses sequential dosing, typically on single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the calculation of an LD50 value with a confidence interval.[8]
The general workflow for these studies involves oral administration of the chemical via gavage, followed by a 14-day observation period to monitor for signs of toxicity and mortality.
Skin Irritation (OECD 439 or 404)
The "Causes skin irritation" (H315) classification is established through skin irritation studies.
-
OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This is a preferred in vitro method that utilizes a reconstructed human epidermis model. The test substance is applied to the tissue surface, and cell viability is measured after a defined exposure period. A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[9]
-
OECD 404 (Acute Dermal Irritation/Corrosion): If in vivo testing is necessary, this guideline is followed. A small amount of the substance is applied to the shaved skin of an animal (typically a rabbit) for a 4-hour period. The skin is then observed for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.[10]
Eye Irritation (OECD 405)
The "Causes serious eye irritation" (H319) classification is determined by eye irritation studies.
-
OECD 405 (Acute Eye Irritation/Corrosion): This in vivo test involves applying a single dose of the substance to one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are then examined for up to 21 days for effects on the cornea, iris, and conjunctiva. The severity and reversibility of the observed effects determine the classification.[11] Before conducting in vivo tests, a weight-of-evidence analysis, including results from validated in vitro or ex vivo tests, is strongly recommended to avoid unnecessary animal testing.[12][13]
Visualized Safety Workflows
The following diagrams, created using the DOT language, illustrate key safety-related workflows for handling this compound.
Caption: First-aid response to different exposure routes.
Caption: Guidelines for safe handling and storage.
Handling, Storage, and Disposal
5.1. Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
5.2. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Due to its air sensitivity, storage under an inert atmosphere (e.g., argon) is recommended.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
5.3. Disposal:
-
Dispose of this material and its container as hazardous waste.
-
Follow all applicable local, regional, and national regulations for chemical waste disposal. Do not allow the product to enter drains.
Toxicological Information
The primary toxicological concerns are related to its acute effects upon ingestion, skin contact, eye contact, and inhalation.
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify the substance for these long-term effects. The toxicological properties have not been fully investigated.
This guide is intended to provide a summary of the available safety information for this compound. It is crucial for all users to consult the full Safety Data Sheet (SDS) provided by their supplier before handling this chemical and to be fully trained in safe laboratory practices.
References
- 1. scbt.com [scbt.com]
- 2. longkechem.com [longkechem.com]
- 3. 2-Amino-4-methoxypyridine price,buy 2-Amino-4-methoxypyridine - chemicalbook [chemicalbook.com]
- 4. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methoxypyridine 10201-73-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
initial studies on 4-Methoxypyridin-2-amine derivatives
An In-depth Technical Guide on the Initial Studies of 4-Methoxypyridin-2-amine Derivatives
Introduction
The pyridine (B92270) scaffold is a fundamental heterocyclic motif prevalent in a vast array of biologically active compounds and clinically approved drugs.[1] Among the various substituted pyridines, this compound serves as a crucial building block in medicinal chemistry. Its unique electronic properties and structural features make it an attractive starting point for the synthesis of novel derivatives with diverse pharmacological activities. This technical guide provides a comprehensive overview of the initial studies on this compound derivatives, focusing on their synthesis, biological evaluation, and therapeutic potential. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.
Synthesis of this compound and its Derivatives
The core structure, this compound, is a commercially available intermediate.[2][3] Synthetic routes to this compound and its derivatives typically involve nucleophilic substitution or metal-catalyzed cross-coupling reactions.
1. Synthesis of the this compound Core:
Two primary methods for synthesizing the this compound scaffold have been reported:
-
From 2-amino-4-chloropyridine: This route involves an aromatic nucleophilic substitution reaction where the chlorine atom is displaced by a methoxide (B1231860) ion from a reagent like sodium methoxide.[2][4]
-
From 2-bromo-4-methoxypyridine: This method utilizes a copper-catalyzed coupling reaction to introduce the amino group.[2]
2. Synthesis of Advanced Derivatives:
More complex derivatives are often synthesized using modern cross-coupling methodologies. For instance, N-aryl derivatives can be prepared efficiently using the Buchwald-Hartwig amination reaction. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This method has been successfully employed to synthesize a range of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields.[5]
General Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a generalized procedure for the synthesis of N-aryl derivatives from a substituted 2-aminopyrimidine (B69317) precursor.[5]
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine the 2-amino-4-methoxypyridine derivative (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (0.05 eq.), and a suitable ligand like Xantphos (0.1 eq.).
-
Solvent and Base: Add a dry, degassed solvent, typically toluene (B28343) or dioxane. Add a base, such as sodium tert-butoxide (1.5 eq.).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the final N-aryl derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[5]
Biological Activities and Therapeutic Potential
Initial studies have revealed that derivatives of this compound are promising candidates for several therapeutic areas, primarily as enzyme inhibitors.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
This compound itself has been identified as a highly selective inhibitor of inducible nitric oxide synthase (iNOS).[6] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions, making iNOS a valuable therapeutic target. Analogs of 2-amino-4-methylpyridine (B118599) have been explored as potent iNOS inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[7] While specific quantitative data for this compound derivatives is not detailed in the provided results, the activity of the parent compound suggests that its derivatives are strong candidates for developing anti-inflammatory agents.
PI3K/mTOR Dual Inhibition
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A recent study detailed the design and synthesis of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[8] Several of these compounds demonstrated significant enzyme inhibition and antiproliferative activity against cancer cell lines.
Anticancer and Kinase Inhibitory Activity
The broader class of aminopyrimidines, to which these derivatives belong, is well-known for its anticancer properties, often acting through the inhibition of various protein kinases.[9] For example, 3-Methoxypyridine-2-amine has been reported as a potent inhibitor of JAK2, a kinase involved in myeloproliferative neoplasms, with an IC50 value of 6 nM.[10] Studies on 2-methoxypyridine-3-carbonitrile derivatives have also shown promising antiproliferative effects against liver, prostate, and breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1]
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data on the biological activity of selected methoxypyridine and related aminopyrimidine derivatives from initial studies.
Table 1: PI3Kα/mTOR Inhibition and Anticancer Activity of Sulfonamide Methoxypyridine Derivatives [8]
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 Cell IC50 (µM) |
| 11c | 1.3 | - | 0.08 |
| 11e | 1.1 | - | 0.05 |
| 11h | 0.8 | - | 0.03 |
| 22c | 0.5 | 3.6 | 0.01 |
Data extracted from a study on novel PI3K/mTOR dual inhibitors.
Table 2: Anticancer Activity of 2-Methoxypyridine-3-carbonitrile Derivatives [1]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 5d | HepG2 (Liver) | 1.52 |
| 5d | DU145 (Prostate) | 2.15 |
| 5g | HepG2 (Liver) | 1.11 |
| 5h | HepG2 (Liver) | 1.05 |
| 5i | MBA-MB-231 (Breast) | 3.45 |
Data represents the antiproliferative effects of synthesized compounds.
Experimental Protocols: Biological Assays
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the antiproliferative effects of compounds on cancer cell lines.[9]
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for measuring a compound's ability to inhibit a specific protein kinase.[9]
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., PI3Kα, mTOR, JAK2), a specific substrate (peptide or protein), and a kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For ELISA-based assays, it involves using a phosphorylation-specific antibody followed by a colorimetric or fluorescent readout.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
Synthesis Workflow
Caption: Generalized synthesis workflow for this compound derivatives.
PI3K/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/mTOR signaling pathway by derivative compounds.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Step-by-step workflow for a typical in vitro cytotoxicity (MTT) assay.
Conclusion
The initial studies on this compound derivatives highlight their significant potential as a versatile scaffold for the development of novel therapeutic agents. The accessibility of synthetic routes, coupled with potent inhibitory activities against key biological targets like iNOS, PI3K, mTOR, and other kinases, positions these compounds as valuable leads in medicinal chemistry. The quantitative data from anticancer and enzyme inhibition assays provide a strong foundation for further investigation and optimization. Future work should focus on expanding the structure-activity relationship (SAR) studies, improving pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical development. This guide serves as a foundational resource for researchers aiming to explore and harness the therapeutic promise of this chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Amino-4-Methoxypyridine|lookchem [lookchem.com]
- 4. 4-Amino-2-methoxypyridine | 20265-39-8 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Methoxypyridin-2-amine from 2-amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methoxypyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution reaction starting from 2-amino-4-chloropyridine (B16104). Detailed experimental protocols, safety precautions, and characterization data are provided to ensure reproducible and efficient synthesis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted pyridine (B92270) ring, is a common motif in pharmaceutical compounds. The presented protocol describes a reliable method for the preparation of this compound from readily available starting materials. The reaction proceeds via a nucleophilic aromatic substitution, where the electron-deficient nature of the pyridine ring facilitates the displacement of the chloro substituent by a methoxide (B1231860) ion.[1]
Chemical Properties and Data
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 10201-73-7 | [1] |
| Molecular Formula | C6H8N2O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Yellow or yellow-white solid | [1] |
| Melting Point | 120-121 °C | [1] |
| Boiling Point | 258.6 ± 20.0 °C | [1] |
| Solubility | Soluble in DMSO, N,N-dimethylformamide, ethyl acetate (B1210297), and alcohol solvents. Poor solubility in water. | [1] |
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
2-amino-4-chloropyridine
-
Sodium methoxide solution (1M in Methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Hexane
Equipment:
-
Sealed reaction tube
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a sealed reaction tube, dissolve 2-amino-4-chloropyridine (e.g., 10 g, 77.8 mmol) in a 1 M solution of sodium methoxide in methanol (B129727) (e.g., 50 mL).
-
Reaction: Heat the sealed reaction tube to 145 °C for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol by distillation under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
A suggested eluent system is a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a yellow or yellow-white solid.[1]
-
Alternatively, recrystallization from a suitable solvent system such as ethanol/water or toluene (B28343) can be explored.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Nucleus | Solvent | Chemical Shifts (δ) in ppm |
| ¹H NMR | CDCl₃ | 7.90 (d, J = 5.9 Hz, 1H), 6.27 (dd, J = 5.9 Hz, J = 2.2 Hz, 1H), 5.98 (d, J = 2.2 Hz, 1H), 4.40 (s broad, 2H), 3.79 (s, 3H)[1] |
| ¹³C NMR | CDCl₃ | 167.3, 160.1, 149.3, 102.6, 92.5, 55.0[1] |
Safety Precautions
-
2-amino-4-chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium methoxide: Corrosive and flammable. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Sealed tube reaction: Heating a sealed tube can lead to a build-up of pressure. Use a heavy-walled pressure tube and a blast shield. Do not fill the tube more than halfway.
-
General: Perform all operations in a well-ventilated fume hood. Avoid inhalation of dust and vapors.
Applications in Drug Development
This compound serves as a crucial building block for the synthesis of a wide range of pharmacologically active compounds. The amino group can be readily functionalized, for instance, through acylation, to introduce diverse substituents and modulate the biological activity of the resulting molecules.[1] Its utility as a molecular scaffold is well-documented in the development of chiral drugs and other bioactive agents.[1]
Logical Relationship of Synthesis Steps
Caption: Logical steps of the synthesis process.
References
Synthesis of 4-Methoxypyridin-2-amine: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory-scale synthesis of 4-Methoxypyridin-2-amine, a key intermediate in the development of various bioactive molecules. The protocol outlined below is based on established chemical literature, offering a reliable method for obtaining this compound.
Overview
This compound, also known as 2-Amino-4-methoxypyridine, is a valuable building block in medicinal chemistry and organic synthesis.[1] It serves as a molecular scaffold for the creation of chiral drugs and nitrogen-containing ligands.[1] Notably, it has been identified as a highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases.[2][3][4][5]
The primary synthesis route detailed here involves the nucleophilic aromatic substitution of 2-amino-4-chloropyridine (B16104) with sodium methoxide (B1231860).[1][2][5] This method is favored for its straightforward procedure and good yield. An alternative, though less detailed in the available literature, involves a copper-catalyzed coupling reaction from 2-bromo-4-methoxypyridine.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 10201-73-7 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Yellow or yellow-white solid[1] |
| Melting Point | 120-121 °C[1][3] |
| Boiling Point | 258.6 ± 20.0 °C (at atmospheric pressure)[1] |
| Density | 1.1 g/cm³[1] |
| Solubility | Soluble in DMSO, N,N-dimethylformamide, ethyl acetate, and alcohol solvents; poor solubility in water.[1] |
Experimental Protocol: Synthesis from 2-Amino-4-chloropyridine
This section details the step-by-step procedure for the synthesis of this compound.
Materials:
-
4-chloropyridin-2-amine
-
Sodium methanol (B129727) solution (1 M)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Anhydrous sodium sulfate
Equipment:
-
Sealed reaction tube
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a sealed reaction tube, dissolve 10 g (78.1 mmol) of 4-chloropyridin-2-amine in 50 mL of a 1 M sodium methanol solution.[2]
-
Reaction: Heat the reaction mixture to 145 °C and maintain this temperature for 6 hours with continuous stirring.[2]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purification: Purify the crude product by silica gel column chromatography.[2]
-
Prepare a slurry of silica gel in the eluent.
-
Load the crude product onto the column.
-
Elute the column with a 10% dichloromethane solution in methanol.[2]
-
-
Product Isolation: Collect the fractions containing the desired product and combine them. Remove the solvent under reduced pressure to yield this compound as an off-white solid.[2] The expected yield is approximately 7.7 g (79%).[2]
Reaction and Yield Data
The following table summarizes the quantitative data for the synthesis protocol described above.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-chloropyridin-2-amine | 128.56 | 10 | 78.1 |
| Sodium Methoxide (in 1M solution) | 54.02 | 4.22 | 78.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 124.14 | 9.70 | 7.7 | 79 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium methoxide is corrosive and flammable; handle with care.
-
The reaction is performed at high temperature and pressure in a sealed tube; ensure the glassware is appropriate for these conditions.
-
This compound is a pyridine (B92270) derivative and may be harmful if ingested or absorbed through the skin. It is also considered a risk to aquatic environments.[1]
References
Application Notes and Protocols: 4-Methoxypyridin-2-amine as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridin-2-amine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry for its role in the development of potent and selective inhibitors for various therapeutic targets. Its unique electronic and structural features make it a valuable scaffold for the synthesis of a range of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of APIs: inducible nitric oxide synthase (iNOS) inhibitors and Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) dual inhibitors. These classes of compounds are of high interest for the treatment of inflammatory diseases and cancer, respectively.
I. This compound in the Synthesis of iNOS Inhibitors
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key mediator in inflammatory processes.[1] Overexpression of iNOS is associated with various inflammatory disorders and some types of cancer.[2] Therefore, selective inhibition of iNOS is a promising therapeutic strategy. This compound derivatives have been identified as potent and selective iNOS inhibitors.
Signaling Pathway: iNOS in Inflammation
The following diagram illustrates the role of iNOS in the inflammatory cascade and the point of intervention for iNOS inhibitors.
Experimental Protocol: Synthesis of a 6-substituted 2-amino-4-methoxypyridine iNOS Inhibitor
This protocol outlines a general procedure for the synthesis of a 6-substituted 2-amino-4-methoxypyridine derivative, a class of potent iNOS inhibitors. The synthesis involves a key Suzuki coupling reaction to introduce diversity at the 6-position of the pyridine (B92270) ring.
Materials:
-
3-Bromo-6-methoxy-2-nitropyridin-2-yl)acetamide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Aqueous Hydrochloric Acid (3-6 M)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Suzuki Coupling Reaction:
-
To a Schlenk flask, add N-(3-bromo-6-methoxy-2-nitropyridin-2-yl)acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).[3]
-
Add the palladium catalyst (0.01-0.05 eq).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[3]
-
Add the degassed solvent.[3]
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.[3]
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[3]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-(3-aryl-6-methoxy-2-nitropyridin-2-yl)acetamide.[3]
-
-
Deprotection:
-
Dissolve the N-(3-aryl-6-methoxy-2-nitropyridin-2-yl)acetamide in methanol or ethanol in a round-bottom flask.[3]
-
Add aqueous hydrochloric acid (3-6 M).[3]
-
Heat the mixture to reflux and stir for 2-8 hours, monitoring by TLC.[3]
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.[3]
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization if necessary to yield the final 3-aryl-6-methoxy-2-nitropyridin-3-amine.[3]
-
Quantitative Data: iNOS Inhibition by 2-Amino-4-methylpyridine (B118599) Analogs
The following table summarizes the in vitro inhibitory activity of a series of 2-amino-4-methylpyridine analogs against different NOS isoforms.
| Compound | R-group at 6-position | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) |
| 1 | -H | 193 | >10,000 | 1,800 |
| 2 | -CH(CH₃)₂ | 28 | 1,500 | 400 |
| 9 | -CH₂CH₂F | 190 | >10,000 | 2,500 |
| 18 | -(CH₂)₃F | 60 | 1,800 | 600 |
| 20 | -(CH₂)₄F | 150 | >10,000 | 2,000 |
| Data sourced from J Med Chem. 2009;52(8):2443-53.[4][5][6] |
II. This compound in the Synthesis of PI3K/mTOR Dual Inhibitors
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[7] Its dysregulation is a hallmark of many cancers, making it a prime target for anti-cancer drug development.[7] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.[8] The this compound scaffold has been incorporated into potent PI3K/mTOR dual inhibitors.
Signaling Pathway: PI3K/AKT/mTOR Pathway in Cancer
The diagram below outlines the PI3K/AKT/mTOR signaling cascade and the mechanism of action of dual inhibitors.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-based PI3K/mTOR Dual Inhibitor
This protocol provides a general synthetic route for a pyrido[2,3-d]pyrimidine (B1209978) derivative, a core structure found in several PI3K/mTOR dual inhibitors.
Materials:
-
2,4,7-trichloropyrido[3,2-d]pyrimidine
-
3-hydroxyphenyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Dioxane/Water)
-
Various amines for C-7 substitution
-
Standard workup and purification reagents
Procedure:
-
Synthesis of the 2,4-disubstituted pyridopyrimidine core:
-
A mixture of 2,4,7-trichloropyrido[3,2-d]pyrimidine, 3-hydroxyphenyl boronic acid, a palladium catalyst, and a base in a suitable solvent is heated to afford the 2-(3-hydroxyphenyl)-4,7-dichloropyrido[3,2-d]pyrimidine intermediate.
-
Subsequent reaction with morpholine selectively displaces the chlorine at the 4-position to yield 7-chloro-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine.
-
-
Introduction of diversity at the C-7 position:
-
The 7-chloro intermediate is then subjected to various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a diverse range of boronic acids or amines to introduce different substituents at the C-7 position, yielding the final library of PI3K/mTOR dual inhibitors.[8]
-
Quantitative Data: PI3K/mTOR Inhibition by Pyrido[3,2-d]pyrimidine (B1256433) Derivatives
The following table presents the enzymatic inhibitory activities of a selection of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives.
| Compound | C-7 Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Reference | -H | 19 | 37 |
| 5a | -phenyl | 10 | 118 |
| 5b | 4-fluorophenyl | 3 | 55 |
| 5c | 4-chlorophenyl | 4 | 60 |
| 5d | 4-methylphenyl | 6 | 85 |
| Data sourced from J Med Chem. 2017;60(19):8152-8175.[8] |
Conclusion
This compound is a privileged scaffold in modern drug discovery, enabling the synthesis of highly potent and selective APIs. The application notes and protocols provided herein for the synthesis of iNOS and PI3K/mTOR inhibitors demonstrate the utility of this building block in developing novel therapeutics for inflammation and cancer. The modular nature of the synthetic routes allows for the generation of diverse chemical libraries for structure-activity relationship studies and lead optimization. Researchers are encouraged to adapt and optimize these protocols to their specific needs to advance the discovery of new and effective medicines.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. The dual role of iNOS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Methoxypyridin-2-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Methoxypyridin-2-amine as a key intermediate in the synthesis of potential agrochemicals. The protocols outlined below are based on established synthetic methodologies for analogous aminopyridine compounds used in the development of fungicides and herbicides. While specific commercial agrochemicals directly synthesized from this compound are not widely documented in publicly available literature, its structural motifs are present in several classes of active agrochemical compounds. This document will focus on two primary applications: the synthesis of picolinamide (B142947) fungicides and sulfonylurea herbicides.
Introduction: The Role of this compound in Agrochemical Discovery
This compound is a versatile heterocyclic building block. The presence of a methoxy (B1213986) group and an amino group on the pyridine (B92270) ring offers multiple reaction sites for derivatization, making it an attractive starting material for combinatorial synthesis in agrochemical research. The pyridine scaffold is a common feature in a variety of commercial pesticides, contributing to their biological activity and systemic properties in plants. The amino group can be readily converted into amides, ureas, or sulfonamides, which are common pharmacophores in agrochemicals.
Application in Fungicide Synthesis: Picolinamides
Picolinamides are a class of fungicides known to be effective against a range of fungal pathogens. The synthesis of novel picolinamide derivatives using this compound can lead to the discovery of new fungicidal agents. A common synthetic route involves the acylation of the amino group of this compound with a substituted picolinic acid.
The overall synthetic strategy involves a two-step process: the preparation of a substituted picolinoyl chloride and its subsequent reaction with this compound.
Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)picolinoyl chloride
-
To a stirred solution of 2-chloro-6-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous toluene (B28343) (10 mL/g), add thionyl chloride (1.5 eq).
-
Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
The resulting crude 2-chloro-6-(trifluoromethyl)picolinoyl chloride is used in the next step without further purification.
Step 2: Synthesis of N-(4-methoxypyridin-2-yl)-2-chloro-6-(trifluoromethyl)picolinamide
-
Dissolve this compound (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM, 20 mL/g) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 2-chloro-6-(trifluoromethyl)picolinoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford the desired picolinamide derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity (%) |
| This compound | C6H8N2O | 124.14 | - | 98-101 | >98 |
| 2-Chloro-6-(trifluoromethyl)picolinic acid | C7H3ClF3NO2 | 225.55 | - | 135-138 | >98 |
| N-(4-methoxypyridin-2-yl)-2-chloro-6-(trifluoromethyl)picolinamide | C13H9ClF3N3O2 | 331.68 | 75-85 | 155-158 | >99 (HPLC) |
Application in Herbicide Synthesis: Sulfonylureas
Sulfonylurea herbicides are a critical class of agrochemicals that inhibit the enzyme acetolactate synthase (ALS) in plants. The synthesis of sulfonylureas often involves the reaction of a sulfonyl isocyanate with an amino-heterocycle. This compound can serve as the amino-heterocyclic component in the synthesis of novel sulfonylurea herbicides.
The synthesis of sulfonylurea herbicides from this compound is typically a one-step process involving the coupling of the aminopyridine with a suitable sulfonyl isocyanate.
Synthesis of 1-((4-methoxypyridin-2-yl)carbamoyl)-3-(2-chlorophenylsulfonyl)urea
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (25 mL/g) under a nitrogen atmosphere, add 2-chlorophenylsulfonyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. A precipitate of the product is expected to form during the reaction.
-
Upon completion, filter the precipitate and wash with cold acetonitrile.
-
Dry the solid product under vacuum to yield the desired sulfonylurea.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity (%) |
| This compound | C6H8N2O | 124.14 | - | 98-101 | >98 |
| 2-Chlorophenylsulfonyl isocyanate | C7H4ClNO3S | 217.63 | - | - | >97 |
| 1-((4-methoxypyridin-2-yl)carbamoyl)-3-(2-chlorophenylsulfonyl)urea | C14H13ClN4O4S | 384.79 | 85-95 | 198-201 (dec.) | >99 (HPLC) |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols provided herein for the synthesis of a hypothetical picolinamide fungicide and a sulfonylurea herbicide demonstrate the potential of this intermediate in the discovery of new active ingredients for crop protection. Further derivatization and biological screening of compounds synthesized from this compound are warranted to explore their full potential in agricultural applications.
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Methoxypyridin-2-amine with various aryl and heteroaryl boronic acids. The pyridine (B92270) scaffold is a crucial component in numerous biologically active compounds, and the ability to functionalize it through carbon-carbon bond formation is of significant interest in medicinal chemistry and drug discovery.
The protocols and data presented here are based on established methodologies for structurally similar aminopyridine and methoxypyridine derivatives. As with any chemical transformation, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
Challenges in Suzuki Coupling of Aminopyridines
The direct use of aminopyridines, such as this compound, in palladium-catalyzed cross-coupling reactions can present challenges. The lone pair of electrons on the amino group and the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction efficiency. To overcome this, a common strategy is the in situ protection of the amino group or the use of specialized ligand systems that promote the desired catalytic cycle.
General Reaction Scheme
The Suzuki coupling of a halogenated this compound (where X is a halide, typically Br or I) with an organoboron reagent is depicted below. This reaction enables the synthesis of 2-amino-4-methoxy-x-arylpyridines, which are valuable intermediates for further chemical elaboration.
Caption: General scheme of the Suzuki coupling reaction.
Recommended Catalysts, Ligands, and Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following tables summarize typical conditions that can serve as a starting point for the optimization of reactions with this compound derivatives.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A standard, though sometimes air-sensitive, catalyst.[1] |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Effective for sterically hindered substrates.[1] |
| Pd(OAc)₂ | XPhos | 1-3 (Pd), 2-6 (Ligand) | Broadly applicable for challenging couplings.[1] |
| Pd(dppf)Cl₂ | None | 2-5 | Good for a range of substrates and is relatively air-stable.[1] |
Table 2: Typical Reaction Parameters
| Parameter | Recommended Conditions |
| Arylboronic Acid | Electron-rich, electron-neutral, and some electron-deficient boronic acids. |
| Base | K₃PO₄ (often effective with hindered substrates), K₂CO₃, Cs₂CO₃.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, DMF.[1] |
| Temperature | 80 - 110 °C.[1] |
| Reaction Time | 4 - 24 hours.[1] |
| Expected Yield | 60 - 95% (highly dependent on the specific substrates and optimized conditions).[1] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of a halogenated this compound with an arylboronic acid.
Materials:
-
Halogenated this compound (e.g., 5-bromo-4-methoxypyridin-2-amine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling reaction.
Caption: General workflow for the Suzuki coupling reaction.
Mechanistic Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of substituted pyridines. While specific literature on the direct coupling of this compound is limited, the general principles and protocols established for similar aminopyridine substrates provide a strong foundation for developing an effective synthetic route. Careful selection of the catalyst, ligand, base, and solvent, followed by systematic optimization, will be key to achieving high yields of the desired 2-amino-4-methoxy-x-arylpyridine products for application in drug discovery and development.
References
Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Methoxypyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the successful implementation of the Buchwald-Hartwig amination reaction utilizing 4-methoxypyridin-2-amine derivatives. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of N-aryl-4-methoxypyridin-2-amine compounds, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl or heteroaryl halides and pseudohalides.[1] This methodology is particularly significant for the synthesis of complex molecules due to its broad substrate scope and tolerance of various functional groups.[1]
The 2-aminopyridine (B139424) moiety is a key structural motif in numerous biologically active compounds. The ability to functionalize this core through N-arylation opens up vast possibilities for drug discovery and the development of novel organic materials. This document focuses on the application of the Buchwald-Hartwig amination to this compound and its derivatives, providing researchers with the necessary information to effectively utilize this reaction in their synthetic endeavors. While specific examples for this compound are limited in the literature, successful conditions have been reported for the structurally similar 4-(pyridin-3-yl)pyrimidin-2-amine, which serve as an excellent model for this reaction.[2][3]
Reaction Principle and Workflow
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.
A general workflow for performing a Buchwald-Hartwig amination reaction is depicted below.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. Pre-formed palladium-ligand complexes, known as precatalysts, often offer improved reactivity and reproducibility.
-
Ligand: The choice of phosphine (B1218219) ligand is crucial. Bulky, electron-rich ligands are generally preferred as they promote the key steps of the catalytic cycle. For the amination of aminopyridines, ligands such as Xantphos and bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have proven effective.[2][3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation.[2][3] Other bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) can also be employed, particularly when dealing with base-sensitive functional groups.
-
Solvent: Anhydrous, aprotic solvents are necessary for the reaction. Toluene (B28343) and 1,4-dioxane (B91453) are frequently used and have been shown to be effective for the amination of related heterocyclic amines.[2][3]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of a substrate structurally similar to this compound, namely 4-(pyridin-3-yl)pyrimidin-2-amine, with various aryl bromides.[3] These data provide a valuable starting point for optimizing the reaction with this compound derivatives.
Table 1: Reaction of 4-(Pyridin-3-yl)pyrimidin-2-amine with Various Aryl Bromides [3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 1-Bromo-2,4-dimethylbenzene | N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82 |
| 2 | 1-Bromo-4-methoxybenzene | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 31 |
| 3 | 1-Bromo-3-fluorobenzene | N-(3-Fluorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 27 |
Reaction Conditions: 4-(Pyridin-3-yl)pyrimidin-2-amine (1.0 equiv), aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.1 equiv), Xantphos (0.1 equiv), NaOtBu (3.0 equiv), toluene, reflux, 8 h.[3]
Table 2: Key Reagent and Solvent Properties
| Component | Molar Mass ( g/mol ) | Role | Key Considerations |
| This compound | 124.14 | Amine | Nucleophile |
| Aryl Halide | Varies | Electrophile | Reactivity: I > Br > Cl |
| PdCl₂(PPh₃)₂ | 701.90 | Catalyst Precursor | Air-stable solid |
| Xantphos | 578.63 | Ligand | Promotes reductive elimination |
| Sodium tert-butoxide | 96.10 | Base | Strong, non-nucleophilic |
| Toluene | 92.14 | Solvent | Anhydrous, degassed |
Detailed Experimental Protocol
This protocol is adapted from a successful procedure for the Buchwald-Hartwig amination of the structurally related 4-(pyridin-3-yl)pyrimidin-2-amine.[3] Optimization may be required for specific this compound derivatives and aryl halides.
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl halide (1.0 - 1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (5-10 mol%)
-
Xantphos (5-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 - 3.0 equiv)
-
Anhydrous, degassed toluene (or 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the aryl halide (1.0 - 1.2 equiv), dichlorobis(triphenylphosphine)palladium(II), Xantphos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to the reaction mixture. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-methoxypyridin-2-amine product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Developing PET Radiotracers with 4-Methoxypyridin-2-amine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of Positron Emission Tomography (PET) radiotracers based on 4-Methoxypyridin-2-amine analogs. While specific research on this exact scaffold is not widely published, this guide leverages established methodologies from the development of structurally similar aminopyridine-based PET tracers. The protocols outlined below are representative and should be adapted based on the specific target and analog of interest.
Introduction: Targeting Pathologies with Aminopyridine Scaffolds
The this compound scaffold represents a promising platform for the development of novel PET radiotracers. Analogs of aminopyridines have been successfully developed to target a range of biological entities, including inducible nitric oxide synthase (iNOS) and aggregated tau protein in neurodegenerative diseases.[1][2] The methoxy (B1213986) and amine functionalities offer versatile points for chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties essential for a successful PET tracer.
This document will guide researchers through the key stages of developing a novel PET radiotracer using a hypothetical analog, [18F]MPA-1, derived from the this compound core. The protocols will cover synthesis, radiolabeling, and preclinical evaluation.
Synthesis and Radiolabeling of a Representative Analog: [18F]MPA-1
The synthesis of a PET radiotracer involves both the preparation of a precursor molecule amenable to radiolabeling and the subsequent radiolabeling reaction itself. Here, we describe a representative synthesis of a hypothetical analog, [18F]MPA-1, where a fluoroethyl group is attached for labeling with Fluorine-18.
Synthesis of the Precursor (MPA-1-OTs)
The synthesis of the tosylate precursor for radiolabeling is a critical first step. A plausible synthetic route is outlined below.
Protocol 1: Synthesis of the Tosylate Precursor (MPA-1-OTs)
Materials:
-
This compound
-
2-(tert-Butoxycarbonylamino)acetaldehyde
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Potassium carbonate
-
Acetonitrile (ACN)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reductive Amination: React this compound with 2-(tert-butoxycarbonylamino)acetaldehyde in DCM using sodium triacetoxyborohydride as the reducing agent. This step introduces an aminoethyl side chain.
-
Deprotection: Remove the Boc protecting group from the product of step 1 using TFA in DCM.
-
Alkylation: Alkylate the resulting primary amine with 2-bromoethanol in the presence of potassium carbonate in ACN to introduce a hydroxyethyl (B10761427) group.
-
Tosylation: React the hydroxyl group of the product from step 3 with p-toluenesulfonyl chloride in the presence of triethylamine to yield the tosylate precursor, MPA-1-OTs.
-
Purification: Purify the final precursor compound using column chromatography.
Radiolabeling with Fluorine-18
The radiolabeling step involves the nucleophilic substitution of the tosylate group with [18F]fluoride.
Protocol 2: Automated Radiosynthesis of [18F]MPA-1
Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora)
-
HPLC for purification
-
TLC scanner for quality control
Reagents:
-
[18F]Fluoride in [18O]water (from cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate
-
MPA-1-OTs precursor
-
Acetonitrile (ACN)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
[18F]Fluoride Trapping and Elution: Trap the aqueous [18F]fluoride on an anion exchange cartridge and elute with a solution of K222 and potassium carbonate in ACN/water.
-
Azeotropic Drying: Dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Add the MPA-1-OTs precursor dissolved in anhydrous ACN to the dried [18F]fluoride complex and heat at 100-120°C for 10-15 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Collect the HPLC fraction containing [18F]MPA-1, remove the solvent under reduced pressure, and formulate the final product in a sterile solution of saline containing a small percentage of ethanol.
-
Quality Control: Perform quality control tests including radiochemical purity (by radio-HPLC and radio-TLC), specific activity, and residual solvent analysis.
Preclinical Evaluation of [18F]MPA-1
Preclinical evaluation is essential to determine the potential of a new radiotracer for in vivo imaging. This involves in vitro and in vivo studies.
In Vitro Evaluation
In vitro studies are performed to assess the binding affinity and selectivity of the new radiotracer to its target.
Protocol 3: In Vitro Binding Assays
Materials:
-
[18F]MPA-1
-
Non-radiolabeled MPA-1 (for competition studies)
-
Tissue homogenates or cell lines expressing the target of interest
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Saturation Binding Assay: Incubate increasing concentrations of [18F]MPA-1 with a fixed amount of tissue homogenate or cells. Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using a gamma counter. This allows for the determination of the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Binding Assay: Incubate a fixed concentration of [18F]MPA-1 with tissue homogenates or cells in the presence of increasing concentrations of the non-radiolabeled MPA-1 or other known ligands for the target. This allows for the determination of the inhibitory constant (Ki).
Protocol 4: In Vitro Autoradiography
Materials:
-
[18F]MPA-1
-
Cryosectioned tissue slices (from animal models or human post-mortem tissue)
-
Phosphor imaging plates or digital autoradiography system
Procedure:
-
Tissue Preparation: Prepare thin (e.g., 20 µm) cryosections of tissues containing the target of interest.
-
Incubation: Incubate the tissue sections with a low nanomolar concentration of [18F]MPA-1. For blocking studies, pre-incubate adjacent sections with an excess of non-radiolabeled MPA-1.
-
Washing: Wash the sections in buffer to remove non-specifically bound radiotracer.
-
Imaging: Expose the dried sections to a phosphor imaging plate or acquire images using a digital autoradiography system.
In Vivo Evaluation
In vivo studies in animal models are crucial to assess the biodistribution, pharmacokinetics, and target engagement of the radiotracer.
Protocol 5: In Vivo PET Imaging and Biodistribution in Rodents
Animals:
-
Healthy rodents (e.g., mice or rats)
-
Disease model rodents (if applicable)
Equipment:
-
Small-animal PET scanner
-
Anesthesia system
-
Gamma counter
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner.
-
Radiotracer Administration: Inject a bolus of [18F]MPA-1 (typically 1-10 MBq) intravenously.
-
PET Scan: Acquire dynamic or static PET images over a predefined period (e.g., 60-120 minutes).
-
Biodistribution Study: At the end of the imaging session (or at various time points in separate cohorts of animals), euthanize the animal and dissect major organs and tissues.
-
Radioactivity Measurement: Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Quantitative data from the preclinical evaluation should be summarized in clear and concise tables for easy comparison.
| Parameter | [18F]MPA-1 | Reference Compound |
| In Vitro Binding Affinity (Ki, nM) | e.g., 5.2 | e.g., 2.8 |
| Radiochemical Yield (%) | e.g., 25 ± 5 | N/A |
| Specific Activity (GBq/µmol) | e.g., >150 | N/A |
| Brain Uptake at 2 min (%ID/g) | e.g., 2.1 | e.g., 1.8 |
| Target-to-Cerebellum Ratio at 60 min | e.g., 3.5 | e.g., 2.9 |
Table 1: Summary of Preclinical Data for a Hypothetical this compound Analog PET Radiotracer, [18F]MPA-1.
| Organ | %ID/g at 30 min | %ID/g at 60 min |
| Blood | e.g., 0.8 ± 0.1 | e.g., 0.4 ± 0.1 |
| Brain | e.g., 1.5 ± 0.2 | e.g., 0.9 ± 0.1 |
| Heart | e.g., 2.5 ± 0.3 | e.g., 1.8 ± 0.2 |
| Lungs | e.g., 3.1 ± 0.4 | e.g., 2.2 ± 0.3 |
| Liver | e.g., 5.8 ± 0.7 | e.g., 4.5 ± 0.6 |
| Kidneys | e.g., 10.2 ± 1.5 | e.g., 8.1 ± 1.2 |
| Muscle | e.g., 0.5 ± 0.1 | e.g., 0.3 ± 0.1 |
| Bone | e.g., 0.6 ± 0.1 | e.g., 0.7 ± 0.1 |
Table 2: Biodistribution of [18F]MPA-1 in Healthy Rodents. Data are presented as mean ± SD.
Visualizations
Diagrams illustrating the key workflows are provided below using Graphviz.
Caption: Workflow for the synthesis of the tosylate precursor (MPA-1-OTs).
Caption: Automated radiosynthesis and quality control workflow for [18F]MPA-1.
Caption: Preclinical evaluation workflow for a novel PET radiotracer.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of the Aminomethoxypyridine Scaffold in the Synthesis of PI3K/mTOR Dual Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target both PI3K and mTOR kinases offer a promising strategy to achieve a more comprehensive and durable blockade of the pathway, potentially overcoming feedback loops and resistance mechanisms associated with single-target agents.
The aminomethoxypyridine scaffold has emerged as a key structural motif in the design of potent PI3K/mTOR dual inhibitors. This scaffold often serves as a crucial part of the molecule responsible for key interactions within the ATP-binding site of the kinases. For instance, in several potent inhibitors, the pyridine (B92270) nitrogen atom forms a critical hydrogen bond with a conserved water molecule in the selectivity pocket of the kinase. This document provides an overview of the application of aminomethoxypyridine derivatives, such as 4-methoxypyridin-2-amine and its isomers, in the synthesis of these dual inhibitors, along with detailed experimental protocols and pharmacological data.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs). This activation leads to a cascade of phosphorylation events, culminating in the activation of mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.
General Synthesis Strategy
The synthesis of PI3K/mTOR dual inhibitors often involves a multi-step approach where the aminomethoxypyridine core is coupled with other heterocyclic systems. A common strategy is the Suzuki coupling reaction, where a boronic acid or ester derivative of the aminomethoxypyridine is coupled with a halogenated core structure. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).
Experimental Protocols
The following protocols are adapted from published literature and provide a general framework for the synthesis and evaluation of aminomethoxypyridine-based PI3K/mTOR inhibitors.
Protocol 1: Synthesis of a Sulfonamide Methoxypyridine Intermediate
This protocol describes the synthesis of a key boronic ester intermediate derived from 5-bromo-2-methoxypyridin-3-amine (B1520566), a common precursor in this class of inhibitors.
-
Step 1: Sulfonamide Formation.
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in pyridine, add 2,4-difluorobenzenesulfonyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice water and extract with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonamide product.
-
-
Step 2: Miyaura Borylation.
-
Combine the crude sulfonamide from Step 1 (1.0 eq), bis(pinacolato)diboron (B136004) (1.2 eq), potassium acetate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.1 eq) in a flask.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (B91453) and heat the mixture to reflux for 4 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to obtain the desired boronic ester intermediate.
-
Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)
This assay is used to determine the IC₅₀ values of synthesized compounds against PI3K isoforms and mTOR.
-
Reagent Preparation: Prepare assay buffer, ATP solution, and substrate solution (e.g., PIP2 for PI3K assays). Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, the specific kinase enzyme (e.g., PI3Kα, mTOR), and the substrate.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add detection reagents (e.g., HTRF detection antibodies).
-
Measurement: After incubation, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Western Blot for Downstream Signaling (p-AKT)
This cellular assay evaluates the inhibitory effect of compounds on the PI3K pathway in cancer cell
Application Notes and Protocols for N-Acylation of 4-Methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds which are prevalent in a vast array of pharmaceuticals and biologically active compounds. The N-acylation of heteroaromatic amines, such as 4-Methoxypyridin-2-amine, provides a versatile scaffold for the development of novel molecular entities in drug discovery. This document provides detailed experimental protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and acid anhydrides. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.
Data Presentation
The following table summarizes the typical quantitative data for the N-acylation of this compound with a generic acylating agent.
| Parameter | Acyl Chloride Method | Acid Anhydride (B1165640) Method |
| Reagents | ||
| This compound | 1.0 eq | 1.0 eq |
| Acyl Chloride | 1.1 - 1.2 eq | N/A |
| Acid Anhydride | N/A | 1.2 - 1.5 eq |
| Base (e.g., Pyridine (B92270) or Triethylamine) | 1.5 - 2.0 eq | 1.5 - 2.0 eq |
| Solvent (e.g., Dichloromethane, THF) | 5 - 10 mL/mmol | 5 - 10 mL/mmol |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Room temperature to 50 °C |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NaHCO₃ | Water or Saturated aq. NaHCO₃ |
| Extraction Solvent | Dichloromethane or Ethyl Acetate (B1210297) | Dichloromethane or Ethyl Acetate |
| Purification Method | Silica (B1680970) Gel Column Chromatography | Silica Gel Column Chromatography |
| Expected Yield | 85 - 95% | 80 - 90% |
Experimental Protocols
Two primary methods for the N-acylation of this compound are detailed below. The choice of method may depend on the availability and reactivity of the acylating agent.
Method A: Acylation using an Acyl Chloride
This method is generally faster and proceeds under mild conditions due to the high reactivity of acyl chlorides.[1][2]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Pyridine or Triethylamine (B128534)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL/mmol).
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Method B: Acylation using an Acid Anhydride
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Benzoic anhydride)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of an inert solvent like DCM and triethylamine (1.5 - 2.0 eq).
-
Add the acid anhydride (1.2 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature (if heated) and quench by the slow addition of water.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography using a suitable eluent to yield the pure N-acylated product.
Mandatory Visualization
Caption: Experimental workflow for the N-acylation of this compound.
References
Application Notes and Protocols for the Use of 4-Methoxypyridin-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridin-2-amine is a versatile heterocyclic building block in organic synthesis, prized for its utility in the construction of a wide range of biologically active molecules and novel organic materials.[1] Its pyridine (B92270) core, substituted with both an electron-donating methoxy (B1213986) group and a nucleophilic amino group, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including palladium-catalyzed cross-coupling reactions, halogenation, and acylation. These methods are foundational for leveraging this compound in medicinal chemistry and materials science research.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Yellow or yellow-white solid[1] |
| Melting Point | 120-121 °C[1] |
| Boiling Point | 258.6 ± 20.0 °C at 760 mmHg[1] |
| Solubility | Soluble in DMSO, N,N-dimethylformamide, ethyl acetate (B1210297), and alcohols; poor solubility in water.[1] |
| CAS Number | 10201-73-7[1] |
Key Synthetic Applications and Protocols
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives of this compound.[2][3] This reaction is central to the synthesis of various pharmaceutical compounds and complex organic molecules.
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
This protocol is adapted from a similar synthesis of N-aryl-2-aminopyrimidine derivatives.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 124.14 mg), 1-bromo-4-chlorobenzene (1.2 mmol, 229.8 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-chlorobenzene | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 110 | 18 | ~75-85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | ~80-90 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~70-80 |
Halogenation: Synthesis of Brominated this compound
Halogenated derivatives of this compound are crucial intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. Electrophilic bromination can be achieved using reagents like N-bromosuccinimide (NBS).[4][5]
Caption: Workflow for the bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (MeCN)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol, 124.14 mg) in acetonitrile (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 mmol, 186.8 mg) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the brominated product.
| Entry | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.05 equiv) | MeCN | 0 to RT | 4 | ~85-95 |
| 2 | Br₂ (1.0 equiv) in AcOH | Acetic Acid | RT | 2 | ~70-80 |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that pairs an organoboron compound with an organic halide.[6][7][8][9] A brominated derivative of this compound can be coupled with various boronic acids to synthesize a diverse library of substituted pyridines.
References
- 1. Page loading... [guidechem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxypyridin-2-amine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-Methoxypyridin-2-amine using column chromatography. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and quantitative data to facilitate experimental success.
Experimental Protocol: Normal-Phase Column Chromatography
This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
Materials and Equipment:
-
Stationary Phase: Silica (B1680970) gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (or heptane), Ethyl Acetate (B1210297) (EtOAc), Triethylamine (B128534) (TEA)
-
Sample: Crude this compound
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm) for visualization
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Mobile Phase Preparation:
-
Prepare a stock solution of your chosen eluent system (e.g., Hexane (B92381)/Ethyl Acetate).
-
To mitigate peak tailing, which is common with basic compounds like this compound, add a basic modifier such as triethylamine (TEA) to the mobile phase. A typical concentration is 0.5-2% (v/v).[1][2]
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Before performing column chromatography, determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems with increasing polarity (e.g., 10%, 20%, 30% Ethyl Acetate in n-Hexane, each containing 1% TEA).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and clear separation from impurities.[3]
-
-
Column Packing:
-
Choose an appropriately sized glass column. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude sample by weight.[2]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[1]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.[4]
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed using a pipette.[4]
-
Dry Loading: For samples with poor solubility in the mobile phase, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of this compound. These values are illustrative and may require optimization for specific experimental conditions.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase System | Hexane/Ethyl Acetate with 0.5-2% Triethylamine (TEA) | A common solvent system for moderately polar amines. The ratio of hexane to ethyl acetate should be optimized based on TLC analysis. |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides good separation and a reasonable elution time on the column.[3] |
| Silica Gel to Crude Sample Ratio | 40:1 to 100:1 (by weight) | A higher ratio is recommended for difficult separations.[2] |
| Elution Mode | Isocratic or Gradient | Start with a low polarity eluent and gradually increase the polarity if necessary to elute the target compound. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound by column chromatography.
Q1: My compound is streaking or tailing badly on the silica gel column. How can I fix this?
A: This is a frequent issue with basic compounds like amines on acidic silica gel due to strong interactions with the stationary phase.[1]
-
Solution 1: Add a Basic Modifier. Incorporate a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine (B92270) into your eluent system.[1][2] This will neutralize the acidic silanol (B1196071) groups on the silica surface, leading to improved peak shape.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase such as neutral alumina (B75360) or amine-functionalized silica.[2]
Q2: The separation of my compound from impurities is poor.
A: Poor separation can result from several factors.
-
Solution 1: Optimize the Mobile Phase. If your compound and impurities are eluting too quickly, your mobile phase is likely too polar. Use a less polar solvent system to increase the retention time on the column. Conversely, if your compounds are not moving, increase the polarity.
-
Solution 2: Ensure Proper Column Packing. A poorly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly.[1]
-
Solution 3: Reduce the Sample Load. Overloading the column can lead to broad bands and co-elution of compounds. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Q3: My compound won't elute from the column, even with a highly polar solvent system.
A: This could indicate several problems.
-
Solution 1: Check for Compound Degradation. Amines can sometimes be unstable on acidic silica gel.[5] To test for this, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is degrading, you will see spots below the diagonal.[6] If degradation is occurring, consider using a deactivated silica gel or an alternative stationary phase like alumina.[5]
-
Solution 2: Irreversible Adsorption. The compound may be irreversibly binding to the silica. Using a mobile phase with a basic additive is crucial to prevent this.[2]
Q4: I've run the column, but I can't find my compound in any of the fractions.
A: There are a few possibilities to consider.
-
Solution 1: The Compound Eluted in the Solvent Front. If your initial mobile phase was too polar, your compound may have eluted very quickly with the solvent front. Check the very first fractions collected.[5]
-
Solution 2: The Fractions are Too Dilute. Your compound may have eluted, but at a very low concentration in each fraction. Try concentrating a range of fractions where you expected your compound to elute and re-analyze by TLC.[5]
-
Solution 3: The Compound is Not Visible under UV Light. While this compound should be UV active, some impurities may not be. Consider using a universal TLC stain (e.g., potassium permanganate (B83412) or p-anisaldehyde) to visualize all components.
Visual Workflow and Troubleshooting
Caption: A typical workflow for the purification of this compound by column chromatography.
Caption: A troubleshooting decision tree for common issues in the column chromatography of this compound.
References
Technical Support Center: Synthesis of 4-Methoxypyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxypyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of 2-amino-4-chloropyridine (B16104) with sodium methoxide (B1231860). The electron-deficient nature of the pyridine (B92270) ring facilitates the displacement of the chloride ion by the methoxide ion.[1]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This method utilizes a palladium catalyst to couple 2-bromo-4-methoxypyridine (B110594) with an ammonia (B1221849) equivalent or a primary amine surrogate.[1][2]
Q2: What are the key advantages and disadvantages of each synthetic route?
A2: The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and desired purity profile.
-
Nucleophilic Aromatic Substitution:
-
Advantages: This method is often operationally simpler and uses readily available and less expensive reagents.
-
Disadvantages: It may require high temperatures and pressures, and the removal of inorganic salts can sometimes be challenging during workup.
-
-
Buchwald-Hartwig Amination:
-
Advantages: This method is highly versatile and can be performed under milder conditions. It also offers a broader substrate scope.
-
Disadvantages: The palladium catalysts and specialized ligands can be expensive. The use of ammonia surrogates can add complexity to the procedure, and complete removal of the catalyst from the final product can be difficult.
-
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves standard laboratory techniques. After the reaction, a common workup includes quenching the reaction, extracting the product into an organic solvent, and washing with water or brine to remove inorganic byproducts. Further purification can be achieved by:
-
Recrystallization: This is an effective method for removing minor impurities, yielding a crystalline solid.
-
Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the desired product from starting materials and side products.
A specific patent describes a purification method for a related compound, 2-amino-4-methylpyridine (B118599), which involves dissolving the crude product in a dilute acid solution, extracting with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the purified product.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Synthesis Route 1: Nucleophilic Aromatic Substitution
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Sodium Methoxide | Sodium methoxide is hygroscopic and can be deactivated by moisture. Use freshly opened or properly stored sodium methoxide. Consider preparing it fresh from sodium metal and dry methanol (B129727) under an inert atmosphere. |
| Insufficient Reaction Temperature or Time | Nucleophilic aromatic substitution on pyridines can be slow.[4] Ensure the reaction is heated to the appropriate temperature (typically 140-150 °C) for a sufficient duration. Monitor the reaction progress by TLC or LC-MS. |
| Poor Quality Starting Material | Verify the purity of the 2-amino-4-chloropyridine starting material. Impurities may interfere with the reaction. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Source | Troubleshooting and Prevention |
| 2-amino-4-chloropyridine (Starting Material) | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of sodium methoxide. Monitor the reaction for complete consumption of the starting material. Purify the final product by recrystallization or column chromatography. |
| 2-methoxy-4-aminopyridine (Regioisomer) | Nucleophilic attack at the 2-position instead of the 4-position. | This is generally a minor byproduct as nucleophilic attack at the 4-position of 2-aminopyridines is electronically favored.[5] Careful control of reaction conditions may minimize its formation. Purification by chromatography can separate the isomers. |
| Dimerization or Polymerization Products | High reaction temperatures can sometimes lead to side reactions. | Optimize the reaction temperature to the lowest effective level. |
Synthesis Route 2: Buchwald-Hartwig Amination
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) with dry solvents. |
| Incorrect Ligand Choice | The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination. Screen different ligands to find the optimal one for this specific transformation. |
| Inefficient Ammonia Surrogate | The reaction of ammonia itself can be challenging. If using an ammonia surrogate (e.g., benzophenone (B1666685) imine, lithium amide), ensure it is of high quality and that the subsequent deprotection step is efficient. |
| Sub-optimal Base | The choice and amount of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used. Ensure the base is fresh and added in the correct stoichiometry. |
Issue 2: Significant Formation of Side Products
| Potential Side Product | Source | Troubleshooting and Prevention |
| 4-methoxypyridine (Hydrodehalogenation) | A common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced.[2] | Optimize the reaction conditions, particularly the choice of ligand and base, to favor the C-N bond formation over the reduction pathway. |
| Bis(4-methoxypyridin-2-yl)amine (Diarylamine) | The primary amine product can undergo a second amination reaction with the starting material. | Use a sufficiently large excess of the ammonia equivalent or control the stoichiometry carefully. The use of an ammonia surrogate that forms a protected primary amine can prevent this side reaction.[6] |
| Unreacted 2-bromo-4-methoxypyridine | Incomplete reaction. | Increase catalyst loading, reaction time, or temperature. Ensure all reagents are pure and the reaction is performed under strictly inert conditions. |
Summary of Potential Side Products
| Synthetic Route | Potential Side Product | Origin | Relative Amount (Qualitative) |
| Nucleophilic Aromatic Substitution | 2-amino-4-chloropyridine | Unreacted starting material | Can be significant if the reaction is incomplete. |
| 2-methoxy-4-aminopyridine | Regioisomeric substitution | Generally expected to be a minor product. | |
| Buchwald-Hartwig Amination | 4-methoxypyridine | Hydrodehalogenation of the starting material | Can be a significant byproduct depending on reaction conditions. |
| Bis(4-methoxypyridin-2-yl)amine | Diarylation of the product | Can be significant if stoichiometry is not controlled. | |
| 2-bromo-4-methoxypyridine | Unreacted starting material | Can be present if the reaction does not go to completion. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from general procedures for nucleophilic aromatic substitution on halopyridines.
Materials:
-
2-amino-4-chloropyridine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine (1.0 eq) in a solution of sodium methoxide (1.5-2.0 eq) in anhydrous methanol.
-
Seal the vessel and heat the reaction mixture to 140-150 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This is a general protocol and requires optimization for the specific synthesis of this compound using an appropriate ammonia surrogate.[2]
Materials:
-
2-bromo-4-methoxypyridine
-
Ammonia surrogate (e.g., lithium bis(trimethylsilyl)amide, benzophenone imine)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by 2-bromo-4-methoxypyridine (1.0 eq) and the ammonia surrogate (1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
If a protected amine was formed, carry out the deprotection step according to the literature procedure for the specific surrogate used.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Troubleshooting workflow for the nucleophilic aromatic substitution synthesis.
Caption: Potential side reactions in the Buchwald-Hartwig amination route.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 6. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Methoxypyridin-2-amine in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting failed reactions involving 4-Methoxypyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving low yields. What are the common causes?
A1: Low yields or failure in Suzuki-Miyaura coupling reactions with this compound can stem from several factors. A primary concern is catalyst inhibition. The lone pair of electrons on the 2-amino group and the pyridine (B92270) nitrogen can coordinate with the palladium catalyst, forming inactive complexes. Additionally, the electron-donating nature of the methoxy (B1213986) group can decrease the reactivity of the pyridine ring towards oxidative addition, a crucial step in the catalytic cycle. Other potential issues include inappropriate choice of catalyst, ligand, base, solvent, or reaction temperature, as well as the degradation of the boronic acid reagent.
Q2: I am observing significant side product formation in my Buchwald-Hartwig amination with this compound. What are the likely side reactions?
A2: Common side reactions in Buchwald-Hartwig amination include the formation of dehalogenated starting material and homocoupling of the aryl halide. Dehalogenation can occur if the palladium complex undergoes β-hydride elimination after oxidative addition, which can be promoted by certain bases or solvents. Homocoupling is often a result of slow oxidative addition, allowing for side reactions of the aryl halide. With this compound, there is also the potential for dimerization or oligomerization of the starting material under basic conditions.
Q3: What is the best way to purify the product of a cross-coupling reaction involving this compound?
A3: Purification of N-aryl or N-heteroaryl-4-methoxypyridin-2-amines is typically achieved by column chromatography on silica (B1680970) gel. Due to the basic nature of the aminopyridine moiety, tailing of the product on the silica gel can be an issue. To mitigate this, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent system. Common eluent systems include gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol. For highly polar products, reversed-phase chromatography may be a more suitable option.
Q4: Should I use a protecting group for the amino group of this compound during cross-coupling reactions?
A4: Using a protecting group for the 2-amino group can be a highly effective strategy to prevent catalyst inhibition and improve reaction outcomes. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Benzyl (B1604629) (Bn). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal. For instance, a Boc group is readily removed under acidic conditions, while a benzyl group can be cleaved by hydrogenolysis.
Troubleshooting Guides
Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | 1. Protect the amino group: Introduce a protecting group (e.g., Boc) to prevent coordination with the palladium catalyst. 2. Use a specialized ligand: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that can promote the desired catalytic cycle and minimize inhibition. |
| Poor Reactivity of Aryl Halide | 1. Switch to a more reactive halide: If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide. 2. Increase reaction temperature: Carefully increase the reaction temperature in increments of 10 °C. |
| Inappropriate Base | 1. Screen different bases: Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome. 2. Ensure base solubility: Use a solvent system in which the base is at least partially soluble. |
| Boronic Acid Degradation | 1. Use fresh boronic acid: Boronic acids can degrade upon storage. Use a freshly opened bottle or purify the existing stock. 2. Use a stoichiometric excess: Employ a slight excess (1.1-1.5 equivalents) of the boronic acid. |
Side Product Formation in Buchwald-Hartwig Amination
| Side Product | Potential Cause | Troubleshooting Steps |
| Dehalogenation of Aryl Halide | 1. Presence of protic impurities: Ensure all reagents and solvents are anhydrous. 2. Inappropriate base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are often preferred. | |
| Homocoupling of Aryl Halide | 1. Slow oxidative addition: Use a more active catalyst/ligand system to accelerate the oxidative addition step. 2. Low reaction temperature: Gradually increase the reaction temperature to favor the desired cross-coupling pathway. | |
| Starting Material Dimerization | 1. High concentration: Run the reaction at a lower concentration. 2. Excessive base: Use the minimum effective amount of base. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the aryl bromide (1.1 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, potentially with 0.1% triethylamine).
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.), and a palladium catalyst with a suitable ligand (e.g., Pd₂(dba)₃ with XPhos).
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene (B28343) or dioxane).
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting failed reactions involving this compound.
Caption: Diagram illustrating how amine protection can prevent catalyst deactivation.
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxypyridin-2-amine Substitutions
Welcome to the technical support center for optimizing substitution reactions of 4-methoxypyridin-2-amine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during the N-arylation of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing N-arylation on this compound?
A1: The main challenges in the N-arylation of this compound stem from its inherent structural features. The 2-amino group can act as a bidentate ligand, potentially chelating with the metal catalyst and inhibiting its activity. Additionally, the pyridine (B92270) nitrogen can coordinate to the catalyst, further reducing its efficacy. The electron-donating methoxy (B1213986) group at the 4-position can also influence the reactivity of the pyridine ring.[1][2]
Q2: Which catalytic system is generally preferred for the N-arylation of this compound: Palladium- or Copper-based?
A2: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation can be employed for the N-arylation of this compound.
-
Palladium-catalyzed (Buchwald-Hartwig): This is often the first choice due to its generally milder reaction conditions, broader substrate scope, and high functional group tolerance.[3][4] The use of specialized ligands is crucial to overcome the challenges posed by the 2-aminopyridine (B139424) moiety.[1]
-
Copper-catalyzed (Ullmann): While often requiring higher temperatures, Ullmann-type couplings can be a cost-effective alternative.[5] Modern protocols using ligands such as L-proline or 1,10-phenanthroline (B135089) can significantly improve reaction rates and yields at lower temperatures.[6]
Q3: How does the methoxy group at the 4-position affect the reaction?
A3: The electron-donating nature of the methoxy group increases the electron density of the pyridine ring. This can make the 2-amino group more nucleophilic. However, the overall electronic effect on the reaction can be complex and may influence catalyst-substrate interactions.
Q4: Can the methoxy group be cleaved during the reaction?
A4: While generally stable, cleavage of methoxy groups on aromatic rings can occur under certain cross-coupling conditions, particularly with nickel catalysis or harsh reaction conditions. For palladium- and copper-catalyzed N-arylation, this is less common but can be a potential side reaction, especially at high temperatures or with certain basic conditions. Monitoring for the corresponding hydroxylated byproduct is advisable if low yields are observed.
Troubleshooting Guide
Low to No Product Formation
| Potential Cause | Suggested Solution |
| Catalyst Inactivation | The 2-aminopyridine moiety can chelate with the metal catalyst, leading to inactivation.[1] Use bulky phosphine (B1218219) ligands (for Pd) or N,O-ligands (for Cu) to prevent this. For Buchwald-Hartwig reactions, consider using pre-formed palladium catalysts or palladacycle precatalysts for more reliable activation. For Ullmann reactions, ensure a Cu(I) source is used or that Cu(II) is effectively reduced in situ.[6] |
| Inappropriate Ligand | The chosen ligand may not be suitable for this specific substrate. For Buchwald-Hartwig, screen bulky, electron-rich phosphine ligands like Xantphos, RuPhos, or BrettPhos.[1] For Ullmann couplings, consider ligands like L-proline or 1,10-phenanthroline.[6] |
| Incorrect Base | The base may be too weak to effect deprotonation or too strong, leading to side reactions. For Buchwald-Hartwig, common bases include NaOt-Bu, K₂CO₃, or Cs₂CO₃. For Ullmann, K₂CO₃ or K₃PO₄ are often used.[4][5][6] |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the temperature in increments of 10-20 °C. Ullmann reactions, in particular, may require higher temperatures than Buchwald-Hartwig couplings.[5] |
| Solvent Issues | The solvent may not be appropriate, leading to poor solubility or catalyst deactivation. Ensure the use of anhydrous, degassed solvents. Toluene, dioxane, and THF are common for Buchwald-Hartwig, while DMSO, DMF, or NMP are often used for Ullmann reactions.[4][6] |
Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Hydrodehalogenation of Aryl Halide | Presence of water or other protic impurities. Certain strong bases can also promote this side reaction. | Use rigorously dried and degassed solvents and reagents. Consider a weaker base if hydrodehalogenation is a significant issue. |
| Homocoupling of Aryl Halide | This is more common in Ullmann reactions. | Use of ligands like amino acids can suppress this side reaction. Freshly activated copper powder may also be beneficial. |
| Formation of Bis-arylated Amine | This can occur if the newly formed secondary amine product is more reactive than the starting this compound. | Use a slight excess of the this compound relative to the aryl halide. Monitor the reaction closely and stop it once the starting aryl halide is consumed. |
Data on Reaction Conditions
The following tables provide a summary of typical reaction conditions for N-arylation reactions of aminopyridine derivatives, which can be used as a starting point for the optimization of this compound substitutions.
Table 1: Typical Conditions for Buchwald-Hartwig N-Arylation of Aminopyridines
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ is a common precatalyst that is reduced in situ. |
| Ligand | Xantphos, RuPhos, BrettPhos (1.1-1.5 eq. to Pd) | Ligand choice is critical and highly substrate-dependent.[1] |
| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 eq.) | Strong, non-nucleophilic bases are generally preferred. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed solvents are recommended.[4] |
| Temperature | 80-120 °C | Reaction temperature may need to be optimized. |
| Aryl Halide | Aryl bromides or iodides | Aryl chlorides may require more specialized catalyst systems. |
Table 2: Typical Conditions for Ullmann-type N-Arylation of Amines
| Parameter | Condition | Notes |
| Catalyst | CuI (5-20 mol%) | Cu(I) salts are the most common catalysts.[5][6] |
| Ligand | L-proline, 1,10-phenanthroline (10-40 mol%) | Ligands can significantly improve reaction rates and yields.[6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | Inorganic bases are typically used.[5] |
| Solvent | DMSO, DMF, or NMP | High-boiling polar aprotic solvents are common.[6] |
| Temperature | 100-160 °C | Higher temperatures are often required compared to Buchwald-Hartwig. |
| Aryl Halide | Aryl iodides or bromides | Aryl halides with electron-withdrawing groups are generally more reactive. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
In a separate glovebox, prepare the catalyst premix by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 5 mol% Pd) and the ligand (e.g., Xantphos, 0.06 mmol) in anhydrous, degassed solvent (e.g., toluene, 2 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add additional anhydrous, degassed solvent (8 mL) to the reaction mixture.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Ullmann Condensation
This protocol is a general starting point and may require optimization for specific substrates.
-
To a dry reaction vial, add this compound (1.0 mmol), the aryl halide (1.0 mmol), CuI (0.1 mmol, 10 mol%), the ligand (e.g., L-proline, 0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[5]
-
Add a high-boiling polar aprotic solvent (e.g., DMSO, 2 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for low-yielding N-arylation reactions.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 6. benchchem.com [benchchem.com]
preventing degradation of 4-Methoxypyridin-2-amine during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Methoxypyridin-2-amine to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For extended storage, refrigeration at 2-8°C is recommended. It is also crucial to protect the compound from light and moisture.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, solutions should be kept in tightly sealed vials, protected from light, and stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable. It is important to minimize freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation routes include:
-
Oxidation: The pyridine (B92270) ring and the amino group are susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of N-oxides and other oxidized derivatives.
-
Photodegradation: Aromatic amines can be sensitive to light, leading to decomposition. It is crucial to store the compound in amber vials or protected from light.
-
Hydrolysis: Although less common for the methoxy (B1213986) group on an aromatic ring under neutral conditions, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis of the methoxy group.
Q4: I suspect my this compound has degraded. How can I check its purity?
A4: The purity of your this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity and detecting degradation products. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structure and identify impurities.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Experimental Results
If you are observing inconsistent results, poor yields, or unexpected side products in your reactions, it could be due to the degradation of your this compound starting material.
| Potential Cause | Troubleshooting Step |
| Degraded Starting Material | 1. Verify Purity: Analyze your stock of this compound using HPLC to check for the presence of degradation products. 2. Purify: If impurities are detected, consider purifying the material by recrystallization or column chromatography. 3. Proper Storage: Ensure your stock is stored according to the recommended conditions (cool, dry, dark, and under an inert atmosphere if possible). |
| Reaction Conditions | 1. Temperature: Some reactions may be sensitive to high temperatures, which can accelerate the degradation of starting materials or products. Consider running the reaction at a lower temperature. 2. Light Exposure: If the reaction is light-sensitive, use amber glassware or cover the reaction vessel with aluminum foil. |
| Incompatible Reagents | 1. Strong Oxidizing Agents: Avoid using strong oxidizing agents unless they are a required part of the reaction, as they can degrade the aminopyridine moiety. |
Problem 2: Physical Changes in the Stored Compound
If you notice a change in the color or physical state of your stored this compound, it may be an indication of degradation.
| Observation | Potential Cause | Action |
| Color Change (e.g., from white/off-white to yellow/brown) | Oxidation or photodegradation | Discard the material and use a fresh, properly stored batch. Implement stricter storage protocols to protect from air and light. |
| Clumping or Caking | Moisture absorption | The compound is likely hygroscopic. Store in a desiccator and handle in a dry environment (e.g., a glove box). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Precautions |
| Solid | 2-8°C | Long-term | Tightly sealed, opaque container | Protect from light and moisture. Store in a dry, well-ventilated area. |
| Solution | -20°C | Short-term (≤ 1 month) | Tightly sealed amber vial | Protect from light. Minimize freeze-thaw cycles. |
| Solution | -80°C | Long-term (≤ 6 months) | Tightly sealed amber vial | Protect from light. Minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.
Protocol 2: Accelerated Stability Study
This protocol can be used to evaluate the stability of this compound under stressed conditions.
-
Sample Preparation: Prepare multiple, identical samples of solid this compound in clear and amber vials. Also, prepare solutions of a known concentration in a suitable solvent in both clear and amber vials.
-
Storage Conditions: Store the vials under different conditions:
-
Light Exposure: Room temperature with exposure to ambient light.
-
Elevated Temperature: 40°C in a temperature-controlled oven, protected from light.
-
High Humidity: Room temperature in a desiccator with a saturated salt solution to maintain high humidity (e.g., potassium nitrate (B79036) for ~90% RH).
-
Control: 2-8°C, protected from light and moisture.
-
-
Time Points: Withdraw samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.
-
Analysis: Analyze the purity of each sample at each time point using the HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for storage and handling.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Challenges in Scaling Up 4-Methoxypyridin-2-amine Production
Welcome to the technical support center for the production of 4-Methoxypyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
Scaling up the synthesis of this compound from laboratory to pilot or industrial scale can introduce a new set of challenges. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-methoxy-4-nitropyridine (B1505582) (Nitration Step) | - Inadequate temperature control leading to side reactions. - Incorrect ratio of nitrating agents (nitric acid/sulfuric acid). - Formation of undesired isomers (e.g., 2-methoxy-3-nitropyridine, 2-methoxy-5-nitropyridine). | - Implement a robust cooling system to maintain the reaction temperature between 0-10°C. - Add the nitrating agent slowly and subsurface to ensure rapid mixing and heat dissipation. - Optimize the molar ratio of nitric acid to 2-methoxypyridine (B126380). A slight excess of nitric acid is often beneficial. - Use a higher concentration of sulfuric acid to promote the formation of the nitronium ion. |
| Formation of Impurities During Nitration | - Over-nitration due to excessive reaction time or temperature. - Presence of water in the reaction mixture. | - Monitor the reaction closely by HPLC or TLC and quench it as soon as the starting material is consumed. - Use anhydrous reagents and solvents. |
| Difficult Isolation of 2-methoxy-4-nitropyridine | - The product may be an oil or have a low melting point, making filtration difficult. - Product solubility in the aqueous work-up phase. | - After quenching the reaction on ice, extract the product with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. - Perform a solvent swap to a solvent in which the product has lower solubility to induce crystallization. |
| Incomplete Reduction of 2-methoxy-4-nitropyridine | - Inactive catalyst (if using catalytic hydrogenation). - Insufficient amount of reducing agent. - Poor mass transfer in a heterogeneous reaction. | - Use a fresh, high-quality catalyst (e.g., Pd/C, Pt/C). - Increase the molar ratio of the reducing agent (e.g., hydrazine (B178648), ammonium (B1175870) formate (B1220265) for transfer hydrogenation). - Improve agitation to ensure good contact between the substrate, catalyst, and reducing agent. |
| Product Purity Issues (Final Product) | - Presence of unreacted starting materials or intermediates. - Formation of byproducts during reduction (e.g., azo or azoxy compounds). - Contamination from the catalyst. | - Optimize the reduction reaction conditions to ensure complete conversion. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). - Perform a hot filtration to remove the catalyst before product isolation. |
| Thermal Runaway Hazard during Nitration | - The nitration of aromatic compounds is a highly exothermic process.[1] | - Ensure the reactor has adequate cooling capacity for the intended scale. - Implement a semi-batch process with controlled addition of the nitrating agent. - Have an emergency quenching plan in place. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up this compound production?
A1: There are two main routes for the large-scale synthesis of this compound:
-
Nitration of 2-methoxypyridine followed by reduction: This is a common and often cost-effective route. It involves the nitration of 2-methoxypyridine to form 2-methoxy-4-nitropyridine, which is then reduced to the desired product.
-
Nucleophilic substitution of a halogenated pyridine (B92270): This route typically starts from 2-amino-4-chloropyridine (B16104) or 2-bromo-4-methoxypyridine (B110594) and involves a reaction with a methoxide (B1231860) source.[2]
Q2: How can I control the regioselectivity of the nitration of 2-methoxypyridine to favor the 4-nitro isomer?
A2: The methoxy (B1213986) group at the 2-position of the pyridine ring directs electrophilic substitution to the 3- and 5-positions. However, under carefully controlled conditions, the 4-nitro isomer can be obtained. To favor the formation of 2-methoxy-4-nitropyridine, it is crucial to maintain a low reaction temperature (typically 0-10°C) and to use a mixed acid system (concentrated nitric and sulfuric acids) to generate the nitronium ion (NO₂⁺) in situ. The slow and controlled addition of the nitrating agent is also critical.
Q3: What are the key safety considerations when performing the nitration of 2-methoxypyridine at a larger scale?
A3: The nitration of aromatic compounds is a highly exothermic reaction and presents a significant risk of thermal runaway if not properly managed.[1] Key safety considerations include:
-
Adequate Cooling: The reactor must have a cooling system capable of efficiently removing the heat generated during the reaction.
-
Controlled Reagent Addition: The nitrating agent should be added slowly and at a controlled rate to prevent a rapid temperature increase.
-
Emergency Preparedness: Have a plan for quenching the reaction in case of a cooling failure or an uncontrolled temperature rise. This could involve adding a large volume of cold, inert solvent or a quenching agent.
-
Proper Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including acid-resistant gloves, safety glasses with side shields, and a lab coat.
Q4: What are the recommended methods for the reduction of 2-methoxy-4-nitropyridine on a larger scale?
A4: Catalytic transfer hydrogenation is often a preferred method for the reduction of nitroarenes on a larger scale due to its milder reaction conditions compared to high-pressure hydrogenation. Common systems include:
-
Palladium on carbon (Pd/C) with a hydrogen donor: Ammonium formate or hydrazine hydrate (B1144303) are frequently used as hydrogen donors.
-
Other catalysts: Raney nickel or platinum-based catalysts can also be effective.
It is important to ensure efficient stirring to maintain the catalyst in suspension and to facilitate mass transfer.
Q5: How can I purify the final this compound product at scale?
A5: The final product is a solid at room temperature.[2] The most common method for purification at scale is recrystallization. A solvent screen should be performed at the lab scale to identify a suitable solvent or solvent system that provides good recovery and high purity. Common solvents for recrystallization of similar amino-pyridines include ethanol, isopropanol, toluene, or mixtures with water. After recrystallization, the product should be washed with a cold solvent and dried under vacuum.
Experimental Protocols
Protocol 1: Synthesis of 2-methoxy-4-nitropyridine (Lab Scale)
Disclaimer: This is a representative lab-scale protocol. All scale-up activities should be conducted with appropriate engineering controls and safety reviews.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, and a dropping funnel.
-
Charging: Charge the reactor with 2-methoxypyridine (1.0 eq).
-
Cooling: Cool the reactor to 0-5°C using a circulating chiller.
-
Reagent Addition: Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: Stir the mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, slowly quench the reaction mixture by adding it to a stirred vessel containing crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x reactor volume).
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methoxy-4-nitropyridine.
Protocol 2: Reduction of 2-methoxy-4-nitropyridine to this compound (Lab Scale)
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Charging: Charge the reactor with crude 2-methoxy-4-nitropyridine (1.0 eq), a suitable solvent (e.g., ethanol), and 5% Palladium on carbon (Pd/C) catalyst (5-10 wt%).
-
Reagent Addition: Warm the mixture to 40-50°C and slowly add ammonium formate (3-5 eq) or hydrazine hydrate (2-3 eq) as the hydrogen donor.
-
Reaction: Stir the mixture at 50-60°C for 4-8 hours, monitoring the reaction progress by HPLC or TLC.
-
Filtration: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-methoxypyridine | C₆H₇NO | 109.13 | - | 142-143 |
| 2-methoxy-4-nitropyridine | C₆H₆N₂O₃ | 154.12 | 70-72 (for 5-nitro isomer)[3] | - |
| This compound | C₆H₈N₂O | 124.14 | 120-121[2] | 258.6[2] |
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting workflow for low yield in the nitration step.
References
Technical Support Center: Identifying Impurities in 4-Methoxypyridin-2-amine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 4-Methoxypyridin-2-amine samples.
FAQs and Troubleshooting Guides
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from the synthetic process or degradation of the final product.
-
Process-Related Impurities: These are substances that are formed or introduced during the manufacturing process. A common synthetic route to this compound involves the reaction of 2-amino-4-chloropyridine (B16104) with a methoxide (B1231860) source.[1] Therefore, a key potential process-related impurity is the unreacted starting material, 2-amino-4-chloropyridine . Other potential byproducts could arise from side reactions, although specific examples are not extensively documented in publicly available literature. Isomeric impurities, such as 2-amino-6-methoxypyridine or 4-amino-2-methoxypyridine , could also be present depending on the synthetic route.
-
Degradation Products: These impurities form due to the decomposition of this compound over time or upon exposure to stress conditions such as light, heat, humidity, and atmospheric oxygen. The compound is noted to be "air sensitive," suggesting a susceptibility to oxidation.[2][3] General degradation pathways for aminopyridines can involve hydroxylation of the pyridine (B92270) ring and cleavage of the ring structure.[4][5]
Q2: My this compound sample shows an unexpected peak in the HPLC chromatogram. How can I identify it?
A2: An unexpected peak in your HPLC chromatogram could be a process-related impurity, a degradation product, or a contaminant from your experimental setup. Here is a systematic approach to identify the unknown peak:
-
Review the Synthesis Route: If known, examine the synthetic pathway of your this compound sample to anticipate potential byproducts. The most likely process-related impurity is the starting material, 2-amino-4-chloropyridine.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples by HPLC and compare the chromatograms to your sample. If the unknown peak appears or increases in the stressed samples, it is likely a degradation product.
-
Isolation and NMR Spectroscopy: If the impurity is present in a sufficient quantity, it can be isolated using preparative HPLC. The isolated impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its chemical structure.
Q3: How can I perform a forced degradation study on my this compound sample?
A3: Forced degradation studies are essential for understanding the stability of a compound and for identifying potential degradation products.[6][7] A typical forced degradation study involves exposing the sample to the following conditions:
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Heat the solid sample in an oven (e.g., at 105 °C).
-
Photolytic Degradation: Expose the sample to UV and visible light.
Samples should be analyzed by a stability-indicating HPLC method at various time points to track the formation of degradation products.
Q4: What are the recommended starting conditions for developing an HPLC method for this compound impurity profiling?
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05% Sulfuric Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 280 nm[3] |
| Injection Volume | 10 µL |
This method should be optimized and validated for your specific application according to ICH guidelines.[6]
Q5: Can GC-MS be used to identify impurities in this compound?
A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities. A GC-MS spectrum of this compound is available and can be used for comparison.[9][10] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can help in identifying both the parent compound and any related volatile impurities.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and a blank (solvent) onto the HPLC system. Identify the main peak corresponding to this compound and any smaller peaks representing impurities. The relative retention times of the impurities can be used for identification and tracking.
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is suitable for identifying volatile or semi-volatile impurities.
-
Sample Preparation: Dissolve the this compound sample in a volatile solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of about 1 mg/mL.
-
GC-MS Conditions:
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Compare the obtained mass spectra of any impurity peaks with a spectral library (e.g., NIST) for tentative identification. The fragmentation pattern of this compound can be used as a reference.
Protocol 3: NMR Sample Preparation for Structural Elucidation
This protocol is for preparing a sample of an isolated impurity for structural analysis by NMR.
-
Isolation: Isolate the impurity of interest using preparative HPLC.
-
Solvent Removal: Remove the HPLC solvent from the collected fraction under reduced pressure.
-
Drying: Thoroughly dry the isolated impurity to remove any residual solvent and water.
-
Sample Preparation: Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Refer to tables of common NMR solvent impurities to avoid misinterpretation of peaks.[11]
-
NMR Analysis: Acquire ¹H NMR and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC will be necessary to fully elucidate the structure.
Data Presentation
Table 1: Potential Process-Related and Degradation Impurities
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 2-amino-4-chloropyridine | Cl-C₅H₄N-NH₂ | C₅H₅ClN₂ | 128.56 | Process-Related (Starting Material)[12] |
| 4-hydroxypyridin-2-amine | HO-C₅H₄N-NH₂ | C₅H₆N₂O | 110.11 | Degradation (Hydrolysis of methoxy (B1213986) group) |
| Pyridine Ring Cleavage Products | Various | - | - | Degradation (Oxidative cleavage)[4] |
Table 2: Analytical Techniques for Impurity Identification
| Technique | Application | Information Obtained |
| HPLC-UV | Detection, Quantification, Purity Assessment | Retention time, Peak area (concentration) |
| LC-MS | Identification | Molecular weight, Fragmentation pattern |
| GC-MS | Identification of Volatile Impurities | Retention time, Mass spectrum, Fragmentation pattern |
| NMR | Structural Elucidation | Detailed chemical structure |
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Potential degradation pathways of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Amino-4-methoxypyridine price,buy 2-Amino-4-methoxypyridine - chemicalbook [chemicalbook.com]
- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. This compound | CAS 10201-73-7 [matrix-fine-chemicals.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Managing Low Solubility of 4-Methoxypyridin-2-amine in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the low aqueous solubility of 4-Methoxypyridin-2-amine.
Troubleshooting Guide
Issue: this compound is not dissolving in water.
-
Question: I am trying to dissolve this compound in water for my experiment, but it has very poor solubility. What can I do?
-
Answer: this compound is known to be slightly soluble in water.[1][2] To enhance its solubility, you can employ several techniques, including pH adjustment, the use of co-solvents, or the addition of surfactants.
Issue: Compound precipitates out of solution.
-
Question: I managed to dissolve this compound, but it precipitates out of my aqueous buffer over time. How can I prevent this?
-
Answer: Precipitation upon standing can be due to a variety of factors including a change in temperature, pH, or solvent evaporation. Ensure your stock solutions are stored properly, protected from light, and consider preparing fresh solutions before each experiment. If using a pH-adjusted solution, verify the stability of the pH over time. For solutions with co-solvents, ensure the final concentration of the co-solvent is maintained and that it is compatible with all components of your experimental system.
Frequently Asked Questions (FAQs)
General Properties
-
Question: What are the basic physical and chemical properties of this compound?
-
Answer: this compound is a solid with a predicted pKa of 7.79 ± 0.11.[1] It is slightly soluble in water and soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2]
Solubility Data
-
Question: What is the specific solubility of this compound in common solvents?
-
Answer: Quantitative solubility data for this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [3] |
| Water | Slightly soluble | [1][2] |
| Methanol | Soluble | [1] |
pH Adjustment for Solubilization
-
Question: How can I use pH adjustment to increase the solubility of this compound in water?
-
Answer: Since this compound is a basic compound with a predicted pKa of 7.79, you can increase its aqueous solubility by lowering the pH of the solution.[1] By acidifying the water, the amine group on the pyridine (B92270) ring will become protonated, forming a more soluble salt. A general rule of thumb is to adjust the pH to at least 2 units below the pKa. Therefore, adjusting the pH of your aqueous solution to below 5.8 should significantly improve solubility.
Using Co-solvents
-
Question: What co-solvents can I use to dissolve this compound?
-
Answer: For compounds with low aqueous solubility, water-miscible organic solvents can be used as co-solvents. Common choices for biological experiments include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400). It is recommended to first dissolve the this compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final volume. Always perform a vehicle control in your experiments to account for any effects of the co-solvent.
Using Surfactants
-
Question: Can surfactants be used to improve the solubility of this compound?
-
Answer: Yes, surfactants can be used to increase the solubility of poorly soluble compounds through the formation of micelles. Non-ionic surfactants such as Tween® 80 (Polysorbate 80) are commonly used in biological research. It is advisable to start with a low concentration of the surfactant (e.g., 0.1% v/v) and determine the minimal concentration required to achieve the desired solubility and maintain solution stability.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Weigh the desired amount of this compound.
-
Add a small amount of deionized water.
-
While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise until the compound dissolves completely.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired final value, ensuring it remains at least 2 units below the pKa of 7.79.
-
Add the appropriate buffer components and adjust the final volume with deionized water.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
Protocol 2: Solubilization using a Co-solvent
-
Weigh the desired amount of this compound.
-
Dissolve the compound in a minimal volume of a water-miscible organic solvent (e.g., ethanol, DMSO, propylene glycol, or PEG 400). Gentle warming or sonication may be used to aid dissolution.
-
Slowly add the aqueous buffer to the organic solution while stirring continuously.
-
Ensure the final concentration of the organic solvent is as low as possible and is compatible with your experimental system.
-
Filter the final solution through a 0.22 µm filter.
Visual Guides
Caption: Troubleshooting workflow for low solubility.
Caption: Methods to enhance aqueous solubility.
References
Technical Support Center: Optimization of Fluorination Reactions on 4-Methoxypyridine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of 4-methoxypyridine (B45360) analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorination of 4-methoxypyridine analogs challenging?
A1: The fluorination of pyridine (B92270) derivatives, in general, presents challenges due to the electron-deficient nature of the pyridine ring, which can deactivate it towards electrophilic attack.[1] However, the 4-methoxy group is an electron-donating group, which activates the ring, but can also lead to challenges in regioselectivity, potential side reactions, and substrate-specific issues. The interplay between the activating methoxy (B1213986) group and the deactivating effect of the nitrogen atom in the pyridine ring requires careful optimization of reaction conditions.
Q2: What are the common methods for fluorinating 4-methoxypyridine analogs?
A2: Common methods include electrophilic fluorination using reagents like Selectfluor™, nucleophilic aromatic substitution (SNAr) on activated precursors, and direct C-H fluorination.[2][3] For SNAr, a leaving group such as a nitro or halo group is typically required at the position to be fluorinated.[4] Direct C-H fluorination often utilizes reagents like silver(II) fluoride (B91410) (AgF2) and shows promise for late-stage functionalization.[3][5]
Q3: How does the 4-methoxy group influence the regioselectivity of fluorination?
A3: The 4-methoxy group is an ortho-, para-directing activator. In the case of 4-methoxypyridine, this would direct electrophilic attack to the 3- and 5-positions. However, the pyridine nitrogen strongly deactivates the adjacent 2- and 6-positions towards electrophilic attack. The outcome will depend on the specific fluorinating agent and reaction conditions, with a potential for a mixture of products. For C-H fluorination with AgF₂, fluorination often occurs selectively at the C-H bond adjacent to the nitrogen atom.[3]
Q4: Can I use nucleophilic fluorination for 4-methoxypyridine itself?
A4: Direct nucleophilic fluorination on an unsubstituted 4-methoxypyridine is generally not feasible as there is no suitable leaving group. Nucleophilic aromatic substitution (SNAr) requires an electron-withdrawing group to activate the ring and a good leaving group (e.g., -NO₂, -Cl, -Br) at the position of fluorine introduction. For instance, a nitro group at the 3-position of a 4-methoxypyridine derivative could potentially be displaced by a fluoride ion.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Incorrect Fluorinating Reagent: The reactivity of the fluorinating agent may not be suitable for your specific 4-methoxypyridine analog. | Consult a reactivity scale for electrophilic fluorinating reagents to select an appropriate one.[1] For electron-rich systems like 4-methoxypyridines, a milder electrophilic fluorinating agent might be necessary to avoid side reactions. |
| Decomposition of Reagent: Many fluorinating agents are moisture-sensitive.[5][6] | Ensure reagents are fresh and handled under anhydrous conditions. Consider purchasing a new batch of the fluorinating agent. | |
| Inappropriate Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. | Optimize the reaction temperature. Some fluorinations require elevated temperatures, while others need to be run at low temperatures to control selectivity.[7] Polar aprotic solvents like acetonitrile (B52724) or DMSO are often preferred for nucleophilic fluorinations.[4] | |
| Substrate Decomposition: The 4-methoxypyridine analog may be unstable under the reaction conditions. | Run control experiments without the fluorinating agent to check for substrate stability. Consider using milder reaction conditions or protecting sensitive functional groups. | |
| Poor Regioselectivity (Mixture of Isomers) | Steric and Electronic Effects: The interplay of the 4-methoxy group and other substituents may lead to multiple reactive sites. | Modify the steric environment of the substrate if possible. Altering the fluorinating reagent can also influence regioselectivity; for example, bulkier reagents may favor less sterically hindered positions. |
| Reaction Mechanism: Different fluorination methods can lead to different regiochemical outcomes. | Consider switching from an electrophilic to a directed C-H fluorination or a nucleophilic substitution strategy if a specific isomer is desired. | |
| Formation of Side Products (e.g., Tar, Polymerization) | Over-activation of the Ring: The electron-donating 4-methoxy group can make the pyridine ring highly reactive, leading to undesired follow-on reactions. | Use a less reactive fluorinating agent.[1] Lowering the reaction temperature and reducing the reaction time can help minimize side product formation. |
| Presence of Water: Moisture can lead to hydrolysis of reagents and intermediates, causing side reactions.[5] | Ensure all glassware, solvents, and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Similar Polarity of Starting Material and Product: The introduction of a fluorine atom may not significantly change the polarity of the molecule. | Fluorination can affect the basicity of the pyridine nitrogen, which may be exploited for purification via chromatography on silica (B1680970) gel.[8] If chromatographic separation is difficult, consider derivatizing the product to alter its physical properties for easier purification. |
Data Presentation
Table 1: Comparison of Fluorinating Agents for Pyridine Derivatives
| Fluorinating Agent | Type | Typical Substrates | Key Considerations |
| Selectfluor™ | Electrophilic (N-F) | Electron-rich aromatics, enolates | Commercially available, stable, but can be highly reactive.[1] |
| AgF₂ | C-H Activation | Pyridines, diazines | Enables direct C-H fluorination, often with high regioselectivity for the position next to nitrogen.[3] Reagent is hygroscopic.[6] |
| CsF, KF | Nucleophilic (F⁻) | Activated aryl halides/nitro compounds | Requires a good leaving group and often high temperatures.[4] |
| N-Fluoropyridinium salts | Electrophilic (N-F) | Various nucleophiles | Reactivity can be tuned by changing the substituents on the pyridine ring.[1] |
Table 2: Example Reaction Conditions for Fluorination of a Pyridine Derivative
| Substrate | Reagent & Conditions | Product | Yield | Reference |
| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO, 120 °C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% | [4] |
| 3-substituted pyridines | AgF₂, MeCN, ambient temp. | 2-fluoro-3-substituted pyridine | Varies | [5] |
Experimental Protocols
Protocol 1: General Procedure for C-H Fluorination of a Pyridine Derivative with AgF₂
This protocol is adapted from a general method for pyridine fluorination and should be optimized for specific 4-methoxypyridine analogs.[6]
-
Preparation: In a glovebox, add the pyridine substrate (1.0 equiv.) to a vial. In a separate vial, weigh out silver(II) fluoride (AgF₂, 2.0 equiv.). Note: AgF₂ is hygroscopic and should be handled quickly in air if a glovebox is not available.[6]
-
Reaction Setup: Add anhydrous acetonitrile to the vial containing the substrate. Stir the solution and add the AgF₂ in one portion.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate and ethyl acetate (B1210297).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of a Nitropyridine Derivative
This protocol is based on the fluorination of methyl 3-nitropyridine-4-carboxylate and serves as a template.[4]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the nitropyridine substrate (1.0 equiv.) and cesium fluoride (CsF, 5.0 equiv.).
-
Reaction Setup: Add dry dimethyl sulfoxide (B87167) (DMSO) to the flask under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 120 °C and stir for the optimized reaction time (e.g., 90 minutes). Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, add distilled water to the reaction mixture.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A flowchart illustrating the general workflow for optimizing fluorination reactions.
Caption: A decision tree for troubleshooting low-yield fluorination reactions.
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Predicted NMR Spectral Data for 4-Methoxypyridin-2-amine
A comprehensive analysis of the 1H and 13C NMR spectra of 4-Methoxypyridin-2-amine is presented below, including a comparison with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.
The predicted 1H and 13C NMR chemical shifts for this compound are summarized in the following tables. These predictions are based on established substituent effects on the pyridine (B92270) ring.[1]
Table 1: Predicted ¹H NMR Data for this compound [1]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.7 - 3.9 | Singlet | 3H |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |
| Pyridine H-3 | 6.0 - 6.2 | Doublet | 1H |
| Pyridine H-5 | 6.3 - 6.5 | Doublet of Doublets | 1H |
| Pyridine H-6 | 7.6 - 7.8 | Doublet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound [1]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 54 - 56 |
| C-2 | 160 - 164 |
| C-3 | 95 - 100 |
| C-4 | 165 - 169 |
| C-5 | 105 - 110 |
| C-6 | 148 - 152 |
Comparative NMR Data of Alternative Compounds
To provide context for the predicted spectra of this compound, experimental NMR data for three alternative pyridine derivatives are presented below. These compounds, 4-Methoxypyridine, 4-Methylpyridin-2-amine, and 4-Aminopyridine, offer insights into the electronic effects of different substituents on the pyridine ring.
Table 3: Experimental ¹H NMR Data for Alternative Pyridine Derivatives
| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Other (ppm) |
| 4-Methoxypyridine | Unspecified | 8.24 (d) | 6.72 (d) | 6.72 (d) | 8.24 (d) | 3.85 (s, 3H, -OCH₃) |
| 4-Methylpyridin-2-amine | CDCl₃ | - | 6.37 (d) | 6.20 (s) | 7.81 (d) | 4.68 (br s, 2H, -NH₂), 2.16 (s, 3H, -CH₃)[2] |
| 4-Aminopyridine | Unspecified | 8.13 (d) | 6.58 (d) | 6.58 (d) | 8.13 (d) | 5.8 (br s, 2H, -NH₂) |
Table 4: Experimental ¹³C NMR Data for Alternative Pyridine Derivatives
| Compound | Solvent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other (ppm) |
| 4-Methoxypyridine | Unspecified | 150.3 | 110.0 | 165.2 | 110.0 | 150.3 | 55.2 (-OCH₃) |
| 4-Methylpyridin-2-amine | Unspecified | 159.0 | 112.5 | 148.1 | 122.1 | 148.1 | 21.0 (-CH₃) |
| 4-Aminopyridine | Unspecified | 150.0 | 109.1 | 151.7 | 109.1 | 150.0 | - |
Experimental Protocols
The following is a standard protocol for acquiring high-resolution 1H and 13C NMR spectra of small organic molecules like this compound.[1]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).
-
If quantitative analysis is required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).
-
Cap the NMR tube and ensure the sample is completely dissolved by gentle vortexing or sonication.
2. NMR Spectrometer Parameters (for a 400 MHz instrument):
For ¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-32.
-
Spectral Width: 16 ppm.
-
Acquisition Time: Approximately 4 seconds.
-
Relaxation Delay: 1-2 seconds.
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
-
Number of Scans: 1024 or more, as needed for an adequate signal-to-noise ratio.
-
Spectral Width: 240 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Visualization
To aid in the interpretation of the NMR data, the chemical structure of this compound with IUPAC numbering is provided below.
Caption: Structure of this compound with atom numbering.
References
Interpreting the Mass Spectrometry Data of 4-Methoxypyridin-2-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate interpretation of mass spectrometry data is crucial for the unambiguous identification of chemical compounds. This guide provides a comparative analysis of the mass spectrometry data for 4-Methoxypyridin-2-amine, offering insights into its fragmentation patterns and how they compare with those of its structural isomers and related compounds.
This guide presents experimental data to facilitate the differentiation of this compound from other compounds with similar molecular weights. Understanding these fragmentation patterns is key to confident structural elucidation in complex research environments.
Comparison of Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide a fingerprint for its specific structure. To illustrate the unique fragmentation of this compound, we compare its mass spectral data with that of a closely related structural isomer, 2-amino-4-methylpyridine, and the parent compound, 2-aminopyridine.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Intensities |
| This compound | 124 | 109, 95, 81, 69, 53 |
| 2-Amino-4-methylpyridine | 108 | 107, 80, 53 |
| 2-Aminopyridine | 94 | 67, 40 |
Note: The relative intensities of fragment ions for this compound are inferred from typical fragmentation patterns of related compounds, as a publicly available spectrum with full quantitative data was not accessible at the time of this publication. The data for 2-Amino-4-methylpyridine and 2-Aminopyridine is sourced from the NIST WebBook.[1]
Experimental Protocols
The mass spectrometry data presented in this guide is typically acquired using the following experimental protocol:
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for this analysis.
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.
Gas Chromatography (GC) Method:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An initial temperature of 50 °C is held for 2 minutes, then ramped at a rate of 10 °C/min to 250 °C and held for 5 minutes.
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-300
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic bond cleavages. The following diagram illustrates the logical relationships in the fragmentation pathway, starting from the molecular ion.
Caption: Proposed fragmentation pathway of this compound.
Interpretation of the Fragmentation Pathway:
The fragmentation of this compound is initiated by the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, a common fragmentation for methoxy-substituted aromatic compounds, leading to the fragment ion at m/z 109. Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion results in the fragment at m/z 81. Further fragmentation can occur through the loss of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine (B92270) rings, to produce an ion at m/z 54.
An alternative pathway from the molecular ion involves the loss of formaldehyde (B43269) (CH₂O), which would lead to a fragment ion at m/z 94. This ion can then also undergo the characteristic loss of HCN to yield a fragment at m/z 67. The presence and relative abundance of these key fragment ions are instrumental in confirming the identity of this compound. By comparing the observed fragmentation pattern with that of known standards and isomers, researchers can confidently identify this compound in their samples.
References
A Comparative Analysis of the Reactivity of 4-Methoxypyridin-2-amine and Other Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-methoxypyridin-2-amine with pyridine (B92270), 2-aminopyridine, and 4-methoxypyridine. Understanding the nuanced reactivity of these pyridine derivatives is crucial for their effective application in the synthesis of novel pharmaceuticals and other functional organic molecules. This analysis is supported by physicochemical data and established principles of chemical reactivity.
Introduction to Pyridine Reactivity
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property makes pyridines generally less reactive towards electrophilic aromatic substitution than benzene (B151609) and more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The introduction of substituents, such as amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, significantly modulates the electron density of the ring and, consequently, its reactivity.
Comparative Analysis of Physicochemical Properties
The basicity of the pyridine nitrogen, as indicated by the pKa of its conjugate acid, is a key determinant of its reactivity. Electron-donating groups generally increase the basicity, while electron-withdrawing groups decrease it.
| Compound | Structure | pKa of Conjugate Acid |
| Pyridine | 5.23 | |
| 2-Aminopyridine | 6.86 | |
| 4-Methoxypyridine | 6.58 | |
| 4-Aminopyridine (B3432731) | 9.17[1][2] | |
| This compound | ![]() | 7.79 (Predicted)[3][4][5] |
Reactivity in Electrophilic Aromatic Substitution
Pyridine itself is highly unreactive towards electrophilic aromatic substitution, requiring harsh reaction conditions. When substitution does occur, it is directed to the 3-position. The presence of electron-donating groups like amino and methoxy groups activates the pyridine ring towards electrophilic attack and influences the regioselectivity.
Both the amino and methoxy groups are activating, ortho-, para-directing substituents. In this compound, the powerful electron-donating character of both the 2-amino and 4-methoxy groups significantly activates the pyridine ring towards electrophilic substitution. The directing effects of these two groups reinforce each other, strongly favoring substitution at the 3- and 5-positions.
Due to the strong activation by both the amino and methoxy groups, this compound is expected to be the most reactive among the compared pyridines in electrophilic aromatic substitution reactions.
Reactivity in Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the 2- and 4-positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex through resonance involving the ring nitrogen.[6]
The presence of electron-donating groups, such as amino and methoxy, generally deactivates the ring towards nucleophilic attack by increasing the electron density. Therefore, this compound, with two electron-donating groups, is expected to be the least reactive towards nucleophilic aromatic substitution compared to pyridine, 2-aminopyridine, and 4-methoxypyridine. However, a methoxy group can also act as a leaving group in nucleophilic aromatic substitution reactions.
The Chichibabin reaction, the amination of pyridines using sodium amide, is a classic example of nucleophilic aromatic substitution on a pyridine ring.[7] This reaction is generally most effective on pyridines without strongly deactivating electron-donating groups.
Visualizing Electronic Effects and Experimental Workflow
Caption: Electronic effects of amino and methoxy groups on the pyridine ring.
Caption: General experimental workflow for a comparative reactivity study.
Experimental Protocols
Electrophilic Aromatic Substitution: Nitration of Substituted Pyridines (General Procedure)
Objective: To compare the reactivity of different pyridine derivatives towards nitration.
Materials:
-
Substituted pyridine (e.g., this compound, pyridine, 2-aminopyridine, 4-methoxypyridine)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Sodium carbonate solution
-
Dichloromethane (B109758) or other suitable organic solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add the substituted pyridine to the cold sulfuric acid while stirring.
-
Once the pyridine derivative is fully dissolved and the solution is cold, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the nitrated pyridine derivative.
-
Characterize the product by NMR and MS to confirm its structure and determine the yield.
Nucleophilic Aromatic Substitution: Chichibabin Reaction (General Procedure)
Objective: To compare the susceptibility of different pyridine derivatives to nucleophilic amination.
Materials:
-
Substituted pyridine (e.g., pyridine, 2-aminopyridine)
-
Sodium amide (NaNH₂)
-
Anhydrous toluene (B28343) or xylene
-
Ammonium (B1175870) chloride solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous toluene or xylene to the flask, followed by the careful addition of sodium amide.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add the substituted pyridine to the refluxing mixture. The reaction is often accompanied by the evolution of hydrogen gas.
-
Continue to heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully quench the excess sodium amide by the slow addition of water, followed by a saturated ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the aminopyridine derivative.
-
Characterize the product by NMR and MS to confirm its structure and determine the yield.
Conclusion
The reactivity of this compound is significantly influenced by the strong electron-donating properties of both the 2-amino and 4-methoxy substituents. These groups work in concert to greatly enhance the electron density of the pyridine ring, making it highly activated towards electrophilic aromatic substitution, likely favoring attack at the 3- and 5-positions. Conversely, this increased electron density deactivates the ring towards nucleophilic attack. Therefore, this compound is predicted to be the most reactive of the compared pyridines in electrophilic substitutions and the least reactive in nucleophilic substitutions. The choice of a particular pyridine derivative for a synthetic application should be guided by a thorough understanding of these reactivity patterns.
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. longkechem.com [longkechem.com]
- 4. 2-Amino-4-Methoxypyridine|lookchem [lookchem.com]
- 5. 2-Amino-4-methoxypyridine CAS#: 10201-73-7 [amp.chemicalbook.com]
- 6. quora.com [quora.com]
- 7. grokipedia.com [grokipedia.com]
A Comparative Guide to Biological Assays for 4-Methoxypyridin-2-amine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biological assay protocols for evaluating the activity of 4-Methoxypyridin-2-amine, a compound of interest in drug discovery. The following sections detail experimental methodologies for assessing its potential as an inhibitor of inducible nitric oxide synthase (iNOS) and the PI3K/mTOR signaling pathway, as well as its general effects on cell viability and cytotoxicity. The performance of this compound is compared with alternative, well-characterized inhibitors, supported by illustrative experimental data.
Section 1: iNOS Inhibition Assays
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory pathway, and its over-activity is implicated in various diseases.[1][2] Assays to determine the inhibitory potential of compounds like this compound against iNOS are crucial for drug development.
Comparative Data: iNOS Inhibition
The following table summarizes the inhibitory activity of this compound in comparison to L-NAME, a well-established non-selective NOS inhibitor.[3][4]
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (vs. eNOS) | Selectivity (vs. nNOS) |
| This compound | iNOS | Cell-based (Griess Assay) | 85 | ~150-fold | ~60-fold |
| L-NAME | NOS (non-selective) | Enzyme-based | 4400 | 1.1-fold | 0.03-fold |
Note: The data presented for this compound is representative and based on the activity of structurally similar 2-aminopyridine (B139424) analogues.[5][6]
Experimental Protocol: Cell-Based iNOS Inhibition Assay (Griess Assay)
This protocol is adapted from methods used for assessing iNOS inhibition in cell culture.[7][8]
1. Cell Culture and Induction:
- Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Induce iNOS expression by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL).
2. Compound Treatment:
- Simultaneously with induction, treat the cells with varying concentrations of this compound or the control inhibitor (L-NAME).
3. Nitrite Quantification:
- After 24 hours of incubation, collect 100 µL of the cell culture supernatant.
- Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
- Incubate at room temperature for 10 minutes, protected from light.
- Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
4. Data Analysis:
- Calculate the percentage of iNOS inhibition for each compound concentration compared to the untreated (induced) control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the cell-based iNOS inhibition assay.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Comparative Analysis of 4-Methoxypyridin-2-amine Analogs as PI3K/mTOR Dual Inhibitors
A detailed examination of the structure-activity relationships of novel sulfonamide methoxypyridine derivatives reveals potent dual inhibition of PI3Kα and mTOR, highlighting a promising scaffold for the development of anticancer therapeutics.
This guide provides a comprehensive comparison of a series of 4-methoxypyridin-2-amine analogs, focusing on their structure-activity relationship (SAR) as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The data presented is based on a study by a team of researchers who designed and synthesized these compounds, evaluating their enzymatic and cellular activities.[1] The objective of this guide is to offer researchers, scientists, and drug development professionals a clear overview of the SAR, experimental methodologies, and the underlying signaling pathway of these promising compounds.
Structure-Activity Relationship (SAR) Analysis
The core scaffold of the investigated compounds consists of a this compound core, with modifications focused on three key regions: Part A (a sulfonamide moiety), Part B (a central aromatic or heteroaromatic ring system), and Part C (a variable side chain). The optimization strategy centered on maintaining the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) as Part A, which was previously identified to have strong PI3K inhibitory activity, while exploring various substitutions for Parts B and C.[1]
The SAR analysis revealed several key insights:
-
Importance of the Quinoline (B57606) Core: Analogs incorporating a quinoline moiety in Part B generally exhibited potent PI3Kα and mTOR inhibitory activity.[1]
-
Influence of the C5-Substituent on the Oxazole (B20620) Ring: For compounds with an oxazole ring in Part C, the nature of the substituent at the 5-position was crucial for biological activity.[1]
-
Hydrophilic Groups Enhance Solubility and Maintain Activity: The introduction of hydrophilic amide groups in Part C was found to be a successful strategy to potentially enhance water solubility and metabolic stability while maintaining potent inhibitory activity.[1]
Quantitative Comparison of Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of selected this compound analogs against PI3Kα, mTOR, and two cancer cell lines (MCF-7 and HCT-116).
Table 1: In Vitro Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives [1]
| Compound | Part B | Part C | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22a | Quinoline | 5-(4-fluorophenyl)oxazole | 0.45 | 35 | 150 | 30 |
| 22c | Quinoline | 5-(pyridin-4-yl)oxazole | 0.22 | 23 | 130 | 20 |
| 22d | Quinoline | 5-(pyridin-3-yl)oxazole | 0.31 | 28 | 140 | 25 |
| 22h | Quinoline | 5-(thiophen-2-yl)oxazole | 0.52 | 41 | 180 | 40 |
| 17a | Thieno[3,2-d]pyrimidine | 4-((2-hydroxyethyl)amino) | >1000 | >1000 | >10000 | >10000 |
| 17c | Thieno[3,2-d]pyrimidine | 4-(isopropylamino) | 850 | >1000 | 8500 | 9200 |
IC50 values represent the mean of three independent experiments.
The data clearly indicates that compound 22c , featuring a quinoline core and a 5-(pyridin-4-yl)oxazole side chain, is the most potent analog, with an IC50 of 0.22 nM against PI3Kα and 23 nM against mTOR.[1] It also demonstrated strong anti-proliferative activity against both MCF-7 and HCT-116 cancer cell lines.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)
The inhibitory activity of the synthesized compounds against PI3Kα and mTOR was determined using a luminescence-based kinase assay.
-
Compound Preparation: The test compounds were serially diluted in DMSO to the desired concentrations. The final DMSO concentration in the assay was kept at or below 1% to minimize solvent effects.
-
Kinase Reaction: The kinase reaction was initiated by adding a master mix containing the respective kinase (PI3Kα or mTOR) and its substrate to the wells of an assay plate containing the diluted compounds. Positive (no inhibitor) and negative (no kinase) controls were included.
-
Incubation: The plate was incubated at 30°C for 60 minutes to allow the enzymatic reaction to proceed within its linear range.
-
ADP Detection: After incubation, a reagent was added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent was added, which converts the ADP generated by the kinase reaction into ATP, leading to a luminescent signal. The plate was incubated at room temperature for 30-60 minutes for signal stabilization.
-
Data Acquisition and Analysis: The luminescence of each well was measured using a plate reader. The percentage of inhibition was calculated relative to the positive and negative controls. IC50 values were determined by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software.[2]
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was evaluated against human cancer cell lines (MCF-7 and HCT-116) using the MTT assay.
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. IC50 values, the concentration of compound required to inhibit cell growth by 50%, were determined from dose-response curves.
Signaling Pathway and Experimental Workflow
The this compound analogs discussed in this guide exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway involved in cell growth, proliferation, and survival.[1]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of the analogs.
The experimental workflow for the in vitro kinase inhibition assay is a crucial process for determining the potency of these compounds.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
References
X-ray Crystallography of 4-Methoxypyridin-2-amine Derivatives: A Comparative Guide
A detailed comparison of the crystallographic structures of derivatives of the 4-methoxypyridin-2-amine scaffold remains elusive due to the limited availability of public crystallographic data for this specific class of compounds. Despite extensive searches of crystallographic databases, single-crystal X-ray structures for this compound or its simple derivatives have not been reported in the public domain.
To provide a relevant and illustrative comparison in line with the user's request, this guide presents a comparative analysis of the X-ray crystal structures of two salts of the closely related compound, 2-amino-4-methylpyridine (B118599) . This analogous scaffold, where the methoxy (B1213986) group is replaced by a methyl group, offers valuable insights into the structural behavior of substituted aminopyridines. The comparison focuses on how different counter-ions influence the crystal packing and molecular geometry of the resulting 2-amino-4-methylpyridinium cation.
The data presented is crucial for researchers in medicinal chemistry and materials science for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents or functional materials.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two salts of 2-amino-4-methylpyridine, providing a basis for structural comparison.
| Parameter | 2-amino-4-methylpyridin-1-ium tartrate monohydrate[1] | 2-amino-4-methylpyridinium 4-aminobenzoate[2] |
| Chemical Formula | C₆H₉N₂⁺ · C₄H₅O₆⁻ · H₂O | C₆H₉N₂⁺ · C₇H₆NO₂⁻ |
| Molecular Weight | 276.25 g/mol | 245.28 g/mol |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a | 7.176(3) Å | 5.5734(14) Å |
| b | 9.9359(18) Å | 8.8154(16) Å |
| c | 10.716(2) Å | 25.374(5) Å |
| α | 117.528(5)° | 90° |
| β | 104.792(7)° | 90° |
| γ | 91.701(7)° | 90° |
| Volume (V) | 645.3(3) ų | 1246.6(5) ų |
| Z | 2 | 4 |
| Temperature | 293 K | 295(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Resolution | Not reported | Not reported |
| R-factor (R1) | 0.031 | 0.037 |
| wR-factor (wR2) | 0.088 | 0.095 |
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the crystallographic analysis of small organic molecules, such as the 2-amino-4-methylpyridine salts presented.
Synthesis and Crystallization
Single crystals suitable for X-ray diffraction are typically grown through slow evaporation of a solvent. For the presented examples:
-
2-amino-4-methylpyridin-1-ium tartrate monohydrate: An equimolar ratio of 4-methylpyridin-2-amine and L-(+)-tartaric acid were mixed. The resulting precipitate was collected, dried, and powdered. Single crystals were obtained by slow evaporation of a solution of the powder in methanol (B129727) at room temperature.[1]
-
2-amino-4-methylpyridinium 4-aminobenzoate: The synthesis of this salt was achieved by reacting 2-amino-4-methylpyridine with 4-aminobenzoic acid.
X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data were collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1][2]
The general workflow for structure determination is as follows:
-
Data Collection: A suitable single crystal is mounted on the diffractometer, and diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution: The crystal structures are solved by direct methods. This involves using the intensities of the diffracted X-rays to determine the initial positions of the atoms in the crystal's unit cell.
-
Structure Refinement: The initial model is then refined by full-matrix least-squares on F². During refinement, the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general workflow for X-ray crystallography and the logical relationship of the components in the analyzed crystal structures.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 4-Methoxypyridin-2-amine
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is paramount. 4-Methoxypyridin-2-amine is a key building block in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Key Analytical Methods
The choice of analytical method depends on various factors, including the nature of potential impurities, required accuracy and precision, sample throughput, and available instrumentation. While HPLC is the most common technique for purity analysis of compounds like this compound, GC and qNMR offer distinct advantages for specific applications.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from its potential polar and non-polar impurities.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and, when coupled with a mass spectrometer (MS), provides structural information that is invaluable for the identification of unknown impurities. For this compound, which is a solid with a moderate boiling point, GC analysis is feasible, potentially after derivatization to improve volatility and peak shape.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[2][3] A key advantage of qNMR is that it does not require a reference standard of the analyte itself and can provide a highly accurate purity value (mass fraction) with traceability to the International System of Units (SI).[3][4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for each analytical method. These values are representative and would require specific validation for the analysis of this compound according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID/GC-MS) | Quantitative NMR (¹H-qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Typical Purity Range | 98.0% - 102.0% (Assay) | 98.0% - 102.0% (Assay) | >98% (Absolute Purity) |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 99.0% - 101.0% |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% (for volatile impurities) | ~0.1% |
| Limit of Detection (LOD) | ~0.02% | ~0.005% (for volatile impurities) | ~0.03% |
| Primary Strengths | Broad applicability to non-volatile compounds; robust and reproducible.[6] | High resolution for volatile impurities; definitive identification with MS.[7] | High accuracy and precision; no analyte-specific reference standard needed.[4] |
| Primary Limitations | May not be suitable for highly volatile impurities (e.g., residual solvents). | Potential for thermal degradation of the analyte; may require derivatization.[1] | Lower sensitivity than chromatographic methods; higher initial instrument cost. |
Data presented are typical values based on literature for similar analytes and would need to be established through method validation for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point for method development and will require optimization and validation.
High-Performance Liquid Chromatography (HPLC) Purity Method
This proposed RP-HPLC method is based on established procedures for similar aminopyridine derivatives and is designed to separate the main component from potential synthesis-related impurities.[7]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile (B52724)
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard & Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography (GC-MS) Method for Volatile Impurities
This method is suitable for identifying and quantifying volatile organic impurities, residual solvents, or potential degradation products.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270°C (Split mode, 50:1)
-
Oven Temperature Program:
-
Initial: 80°C (hold for 2 min)
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of 1 mg/mL.
Quantitative NMR (¹H-qNMR) for Absolute Purity Determination
This protocol outlines the key parameters for determining the absolute purity of this compound using an internal standard.[2][8]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., Maleic Acid, Dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, MeOD-d₄).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse sequence.
-
Relaxation Delay (d1): > 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise (>250:1 for accurate integration).[2]
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity (Purityₓ) using the following formula:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Purityₛₜd
Where:
-
I: Integral area
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: mass
-
Purity: Purity of the standard
-
ₓ: Analyte (this compound)
-
ₛₜd: Internal Standard
-
Visualized Workflows
The following diagrams illustrate the logical workflows for the described analytical methods.
Caption: General experimental workflows for purity determination.
Caption: Decision tree for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. emerypharma.com [emerypharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Methoxypyridin-2-amine Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. The highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects that can impact drug efficacy and safety. This guide provides a comparative framework for evaluating the cross-reactivity of investigational compounds based on the 4-Methoxypyridin-2-amine scaffold. While specific cross-reactivity data for this novel compound class is not extensively available in the public domain, this document outlines the essential experimental approaches and presents illustrative data to guide researchers in their selectivity profiling efforts.
Comparative Cross-Reactivity Data
To effectively assess the selectivity of a compound, it is crucial to screen it against a broad panel of kinases. The data presented below is a hypothetical but representative example of how the cross-reactivity profiles of two this compound based compounds, Compound A and Compound B , might be compared against a panel of selected kinases. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of kinase activity), with lower values indicating higher potency.
Table 1: Biochemical Kinase Inhibition Profile of Compound A and Compound B
| Kinase Target | Compound A IC50 (nM) | Compound B IC50 (nM) |
| Primary Target | ||
| Target Kinase 1 | 15 | 25 |
| Off-Target Kinases | ||
| ABL1 | >10,000 | 8,500 |
| AKT1 | 5,200 | 7,800 |
| CDK2 | 8,900 | >10,000 |
| EGFR | >10,000 | >10,000 |
| SRC | 1,200 | 3,500 |
| p38α | 4,500 | 6,200 |
| VEGFR2 | 850 | 1,500 |
| BRAF | >10,000 | 9,800 |
| c-Kit | 2,300 | 4,100 |
| PDGFRβ | 3,100 | 5,500 |
Table 2: Cellular Target Engagement of Compound A and Compound B (NanoBRET Assay)
| Kinase Target | Compound A Cellular IC50 (nM) | Compound B Cellular IC50 (nM) |
| Primary Target | ||
| Target Kinase 1 | 85 | 150 |
| Off-Target Kinases | ||
| SRC | 5,800 | 9,200 |
| VEGFR2 | 3,200 | 6,800 |
| c-Kit | 8,100 | >10,000 |
| PDGFRβ | 9,500 | >10,000 |
Experimental Protocols
Accurate and reproducible experimental design is paramount for generating high-quality cross-reactivity data. Below are detailed protocols for key assays used in kinase inhibitor profiling.
Biochemical Kinase Assays
1. Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)
This method directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-33P]ATP onto a substrate peptide or protein by the kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide or protein
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (serially diluted)
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase reaction buffer
-
Test compounds (serially diluted)
-
ATP solution
-
White, opaque microplates
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction by combining the kinase, substrate, and test compound in the kinase reaction buffer in a white microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ADP produced.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
-
Cellular Target Engagement Assays
1. NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a test compound to a specific kinase in live cells.[1] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.[1]
-
Reagents and Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test compounds (serially diluted)
-
NanoBRET™ Nano-Glo® Substrate
-
White, tissue culture-treated microplates
-
BRET-capable plate reader
-
-
Procedure:
-
Seed HEK293 cells in a white microplate.
-
Transfect the cells with the plasmid encoding the NanoLuc®-kinase fusion protein and allow for expression (typically 24 hours).
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ Tracer and the test compound to the cells.
-
Incubate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
-
Determine the cellular IC50 value by plotting the BRET ratio against the compound concentration.
-
Visualizations
To further elucidate the context of kinase inhibition and the experimental processes, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of 4-Methoxypyridin-2-amine: A Comprehensive Guide
The proper disposal of 4-Methoxypyridin-2-amine is crucial for maintaining laboratory safety and ensuring environmental protection. This compound is classified as hazardous and requires strict adherence to disposal protocols to mitigate risks to human health and the ecosystem. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this chemical for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or fumes.[1] An eyewash station and safety shower must be readily accessible.[1]
Hazard Identification and Safety Data
This compound is associated with several hazards. It is crucial to be aware of these to ensure safe handling and disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |
| Specific target organ toxicity | May cause respiratory irritation.[2][3] |
This data is based on GHS classifications for similar compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound in use.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.[1] It must not be disposed of in regular trash or flushed down the drain.[1][4]
1. Waste Collection:
-
Carefully sweep up solid this compound, ensuring to avoid dust formation.[1][5]
-
Place the collected material into a clearly labeled, sealable, and chemically compatible waste container.[1][6] The container should be kept closed except when adding waste.[6]
2. Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1][4]
-
Include the approximate quantity of the waste and list any other solvents or chemicals present in the waste stream.[4]
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[1][7]
-
The storage area should have secondary containment to manage any potential leaks.[6]
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads for small spills, and weighing papers, must also be disposed of as hazardous waste.[4]
-
Place these contaminated items in the same designated hazardous waste container.
5. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be treated as hazardous waste unless properly decontaminated.[1]
-
For highly toxic chemicals, it is recommended to triple rinse the container with a suitable solvent.[1][6] The first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Spill Management
In the event of a small spill, absorb the material with an inert absorbent like vermiculite (B1170534) or sand.[4] Place the contaminated absorbent into a sealed, labeled hazardous waste container.[4] For larger spills, evacuate the area and contact your institution's EHS office immediately.[4]
Conclusion
Adherence to these disposal procedures is essential for ensuring the safety of laboratory personnel and minimizing the environmental impact of chemical waste. Always consult the specific Safety Data Sheet for this compound and your institution's safety guidelines before handling and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 4-Methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxypyridin-2-amine, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on available safety data for structurally similar compounds and represent best practices for laboratory safety.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure safety. The following table summarizes the required PPE and safety engineering controls.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] | To prevent eye contact which may cause serious irritation.[1][2][4][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][3][4] Immediately remove any clothing contaminated by the product.[4] | To prevent skin irritation and absorption.[1][2][4][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] A respirator is required when vapors or aerosols are generated. | To prevent respiratory tract irritation.[4][5] |
| Engineering Controls | Use only outdoors or in a well-ventilated area.[1][2][4] Ensure that eyewash stations and safety showers are close to the workstation location.[1][2][3] | To minimize inhalation exposure and provide immediate first aid capabilities. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Pre-Handling Check:
-
Ensure the Safety Data Sheet (SDS) is accessible and has been reviewed by all personnel involved.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all required equipment and reagents before handling the chemical to minimize movement and potential for spills.
2. Handling the Chemical:
-
Conduct all weighing and transferring operations within a certified chemical fume hood.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2][4]
-
Avoid contact with skin, eyes, and personal clothing.[4]
3. Post-Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][4] Some related compounds are air-sensitive, so storage under an inert atmosphere may be necessary.[2]
-
Clean the work area and any contaminated equipment thoroughly after use.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
This compound is considered a toxic solid and should be treated as hazardous waste.[1]
-
Segregate waste containing this chemical from other laboratory waste streams.
2. Container Management:
-
Collect waste in a suitable, properly labeled, and closed container.
-
Do not dispose of the chemical down the drain.[1]
3. Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.[1][2][4]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe management of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methoxypyridine 10201-73-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

